Retelliptine
Description
structure given in first source; SR-95325 B (NSC-D626717) is the dihydrochloride
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-diethyl-N-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-6-29(7-2)14-8-12-26-25-23-17(4)22-20-15-18(30-5)9-10-21(20)28-24(22)16(3)19(23)11-13-27-25/h9-11,13,15,28H,6-8,12,14H2,1-5H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVKBQLPQCDVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94944-79-3 (Maleate) | |
| Record name | Retelliptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10222559 | |
| Record name | Retelliptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72238-02-9 | |
| Record name | Retelliptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72238-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retelliptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retelliptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETELLIPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ0F94M68J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Retelliptine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retelliptine, a derivative of the plant alkaloid ellipticine, is a promising anti-cancer agent that exerts its cytotoxic effects through a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways targeted by this compound in cancer cells, focusing on its role as a topoisomerase II inhibitor, its ability to intercalate into DNA, and its capacity to induce cell cycle arrest and apoptosis. Detailed experimental protocols for key assays and quantitative data from studies on the parent compound, ellipticine, are presented to offer a thorough understanding of its therapeutic potential.
Introduction
Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic agents with enhanced efficacy and reduced toxicity. Ellipticine and its derivatives have long been a subject of interest in oncology due to their potent anti-neoplastic properties.[1] this compound (also known as SR 95325 B and NSC D626717) is a synthetic derivative of ellipticine developed to improve its pharmacological profile.[2] This document delineates the core mechanisms by which this compound and related ellipticine compounds exert their anti-cancer effects at the molecular level.
Core Mechanism of Action
This compound's anti-cancer activity is primarily attributed to its ability to interfere with fundamental cellular processes, including DNA replication and cell division. The core mechanisms are detailed below.
DNA Intercalation
This compound possesses a planar polycyclic structure that enables it to insert itself between the base pairs of the DNA double helix.[3] This intercalation physically distorts the DNA structure, leading to the unwinding of the helix and interference with the binding of DNA polymerases and transcription factors. This disruption of DNA replication and transcription is a key initiating event in this compound-induced cytotoxicity.
Topoisomerase II Inhibition
A primary molecular target of this compound is topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[3][4] this compound acts as a topoisomerase II poison by stabilizing the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3] These DNA breaks trigger downstream signaling pathways that culminate in cell cycle arrest and apoptosis.
Cellular Consequences of this compound Activity
The molecular interactions of this compound with DNA and topoisomerase II initiate a cascade of cellular events that ultimately lead to the demise of cancer cells.
Cell Cycle Arrest at G2/M Phase
The accumulation of DNA double-strand breaks induced by this compound activates cellular DNA damage checkpoints.[5] This leads to the arrest of the cell cycle at the G2/M transition, preventing the damaged cells from entering mitosis.[5][6] This G2/M arrest is a critical cytostatic effect of this compound, providing a window for the cell to either repair the DNA damage or commit to apoptosis.
Induction of Apoptosis
This compound induces programmed cell death, or apoptosis, through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
This compound treatment has been shown to upregulate the expression of the Fas receptor (also known as APO-1 or CD95) and its ligand (FasL).[6][7] The engagement of Fas by FasL triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the initiation of the extrinsic apoptotic cascade.[6]
The DNA damage caused by this compound also activates the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to a disruption of the mitochondrial membrane potential.[7] This disruption results in the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[7] The intrinsic pathway can also be amplified by the extrinsic pathway through the cleavage of Bid by caspase-8.[6]
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from its parent compound, ellipticine, provides valuable insights into the expected potency and cellular effects.
Table 1: Cytotoxicity of Ellipticine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | 0.27 ± 0.02 |
| UKF-NB-4 | Neuroblastoma | 0.44 ± 0.03 |
| HepG2 | Hepatocellular Carcinoma | 4.1 |
| Friend leukemia | Leukemia | 2.0 (for 50% cell kill) |
| L1210 | Leukemia | 1.15 (for 50% cell kill) |
| Data is presented as the mean ± standard deviation or as the concentration required for 50% inhibition of cell growth or viability.[5][7][8] |
Table 2: Effect of Ellipticine on Cell Cycle Distribution in HeLa Cells
| Treatment (5 µM for 24 hours) | % Sub-G1 (Apoptotic) | % G1 | % S | % G2/M |
| DMSO (Control) | 2.5 | 55.2 | 20.8 | 21.5 |
| Ellipticine | 10.1 | 25.4 | 15.3 | 49.2 |
| Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry.[9] |
Table 3: Induction of Apoptosis by Ellipticine in U373 Cells
| Treatment (5 µM for 48 hours) | % TUNEL Positive Cells |
| DMSO (Control) | < 5 |
| Ellipticine | ~ 40 |
| Data represents the percentage of apoptotic cells as determined by the TUNEL assay.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and related compounds.
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.
-
Reaction Setup: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 8.0), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 2 mM ATP, 1.8 mM spermidine, 0.1 mg/ml BSA, 200 ng of kDNA, and 1 unit of human topoisomerase IIα.
-
Compound Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µl of stop buffer (5% Sarkosyl, 0.1% bromophenol blue, 25% glycerol).
-
Electrophoresis: Separate the DNA products on a 1% agarose gel in TAE buffer.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with this compound.
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the data using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC Staining
This assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cancer cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.
Figure 1. Overview of this compound's core mechanism of action.
Figure 2. this compound-induced apoptotic signaling pathways.
Figure 3. General experimental workflow for elucidating this compound's mechanism.
Conclusion
This compound represents a potent anti-cancer agent with a well-defined, multi-pronged mechanism of action. By targeting fundamental cellular processes such as DNA integrity and cell division, it effectively induces cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its molecular targets and cellular consequences provides a strong rationale for its further development as a therapeutic agent. The experimental protocols and illustrative data presented in this guide serve as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the quantitative effects of this compound in a broader range of cancer models is warranted to fully realize its clinical potential.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound dihydrochloride (SR 95325 B) using a single two-hour intravenous infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retelliptine (BD-84): A Technical Guide on its Effects on DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retelliptine (BD-84) is a synthetic derivative of the plant alkaloid ellipticine, a compound known for its potent antineoplastic properties. As a member of the ellipticine family, this compound is understood to exert its cytotoxic effects primarily through the disruption of DNA replication. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its role as a DNA intercalator and a topoisomerase II inhibitor. Due to the limited availability of specific quantitative data for this compound (BD-84) in publicly accessible literature, this document leverages data from its parent compound, ellipticine, and its derivatives to provide a comprehensive understanding of its expected biological activity. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Introduction to this compound (BD-84)
This compound (BD-84) is a promising anti-cancer agent belonging to the pyrido[4,3-b]carbazole class of compounds. Its structural similarity to ellipticine suggests a similar mechanism of action, targeting the fundamental process of DNA replication in rapidly dividing cancer cells. The core mechanisms attributed to ellipticine derivatives, and therefore this compound, are DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.
Mechanism of Action: A Dual Assault on DNA Replication
The anticancer activity of this compound (BD-84) is believed to stem from a two-pronged attack on DNA replication, a hallmark of cancer cell proliferation.
DNA Intercalation
This compound, with its planar aromatic structure, is predicted to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the DNA replication and transcription machinery, leading to a cascade of cellular stress responses. The insertion of the molecule causes local unwinding of the DNA helix, which can interfere with the binding of DNA polymerases and other essential proteins.
Topoisomerase II Inhibition
Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound is classified as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA (the cleavage complex). This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. These breaks trigger cell cycle checkpoints and, if the damage is irreparable, induce apoptosis.
Investigating the Cytotoxic Effects of Retelliptine: A Technical Guide
Abstract
Introduction
Retelliptine (also known by its synonyms SR 95325 B, BD-84, and NSC-D626717) is a synthetic small molecule belonging to the ellipticine class of compounds. Ellipticine and its derivatives are known for their antineoplastic properties, primarily attributed to their interaction with DNA and inhibition of key cellular processes involved in cancer cell proliferation. This compound has been investigated for its potential as a cancer therapeutic, and available information points towards its function as a topoisomerase II inhibitor, leading to cell cycle arrest and apoptosis.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. By intercalating with DNA, this compound stabilizes the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the DNA of cancer cells.
This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest at the G2/M phase and the induction of programmed cell death (apoptosis) through two distinct signaling pathways:
-
Fas/Fas Ligand (FasL) Death Receptor Pathway (Extrinsic Pathway): This pathway is initiated by the binding of the Fas ligand to the Fas receptor on the cell surface, leading to the activation of a caspase cascade that executes apoptosis.
-
Mitochondrial Pathway (Intrinsic Pathway): DNA damage can activate pro-apoptotic proteins that increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases.
The dual activation of both the extrinsic and intrinsic apoptotic pathways suggests a robust mechanism for inducing cancer cell death.
Quantitative Data
A comprehensive search for specific in-vitro quantitative data, such as IC50 values of this compound across various cancer cell lines, did not yield publicly available information. The discontinuation of its development may have limited the publication of extensive preclinical data. Therefore, a structured table summarizing such quantitative data cannot be provided at this time.
Experimental Protocols
The following sections provide detailed, albeit generalized, methodologies for the key experiments typically used to investigate the cytotoxic effects of a compound like this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Reaction Setup: The reaction mixture contains purified human topoisomerase II, a DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA), ATP, and the test compound (this compound) at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to act on the DNA substrate.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light.
-
Analysis: Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Experimental Workflow
Caption: General experimental workflow for investigating this compound's cytotoxicity.
Conclusion
This compound demonstrates potential as a cytotoxic agent against cancer cells through its activity as a topoisomerase II inhibitor. The resulting DNA damage effectively induces G2/M cell cycle arrest and triggers apoptosis via both the extrinsic Fas/FasL and intrinsic mitochondrial pathways. While the absence of specific in-vitro quantitative data in the public domain limits a complete assessment of its potency and therapeutic window, the established mechanism of action provides a strong rationale for its antineoplastic potential. The experimental protocols detailed in this guide offer a robust framework for the in-vitro characterization of this compound and other novel cytotoxic compounds. Further research is warranted to obtain the specific quantitative data necessary to fully evaluate the therapeutic promise of this compound.
The Convergence of DNA Damage and Death Receptor Signaling: A Technical Guide to the Role of the Fas/Fas Ligand Pathway in Retelliptine-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the apoptotic activity of Retelliptine, with a specific focus on the integral role of the Fas/Fas ligand (FasL) signaling pathway. This compound, a derivative of ellipticine, is a potent anti-cancer agent classified as a Topoisomerase II inhibitor.[1] Its cytotoxic effects are, in part, mediated by the induction of programmed cell death, or apoptosis. Emerging evidence indicates that this compound's apoptotic mechanism involves both the intrinsic mitochondrial pathway and the extrinsic Fas/FasL death receptor pathway.[2] This document will serve as a comprehensive resource, detailing the Fas/FasL signaling cascade, the presumed mechanism of its engagement by this compound, and the experimental protocols required to investigate this phenomenon.
The Fas/Fas Ligand Apoptosis Pathway: An Overview
The Fas/FasL pathway is a critical component of the extrinsic apoptotic route, playing a pivotal role in immune homeostasis, T-cell mediated cytotoxicity, and the elimination of cancerous or virally infected cells. The central components of this pathway are the Fas receptor (also known as CD95 or APO-1) and its cognate ligand, Fas ligand (FasL).
Key Protein Components and Their Functions
| Protein | Alternative Names | Function |
| Fas Receptor | CD95, APO-1, TNFRSF6 | A transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily. Its cytoplasmic region contains a conserved "death domain" essential for signal transduction. |
| Fas Ligand (FasL) | CD178, TNFSF6 | A type II transmembrane protein and member of the TNF family. Binding of FasL to the Fas receptor initiates the apoptotic cascade. |
| Fas-Associated Death Domain (FADD) | MORT1 | An adaptor protein that is recruited to the death domain of the activated Fas receptor. |
| Procaspase-8 | FLICE, MACH | An initiator caspase that is recruited to FADD, leading to its auto-activation. |
| Caspase-8 | The active form of procaspase-8, which initiates a downstream caspase cascade. | |
| Caspase-3 | An executioner caspase activated by caspase-8, responsible for cleaving key cellular substrates and executing apoptosis. |
The binding of trimeric FasL to the Fas receptor induces receptor trimerization and the recruitment of the adaptor protein FADD to the intracellular death domains of the Fas receptor. FADD, in turn, recruits procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their autocatalytic cleavage and activation. Activated caspase-8 then initiates a downstream cascade by cleaving and activating executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: The Fas/Fas Ligand signaling pathway leading to apoptosis.
This compound and Apoptosis: An Inferred Mechanism
This compound is an antineoplastic agent that functions as a Topoisomerase II inhibitor.[1] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting Topoisomerase II, this compound leads to the accumulation of DNA strand breaks, which is a potent trigger for apoptosis. It has been reported that this compound-induced apoptosis is mediated through both the Fas/Fas ligand death receptor pathway and the mitochondrial pathway.[2]
The precise molecular steps linking this compound-induced DNA damage to the activation of the Fas/FasL pathway have not been fully elucidated for this specific compound. However, for other Topoisomerase II inhibitors, it is known that the cellular stress and DNA damage response can lead to the upregulation of Fas and/or FasL expression, thereby sensitizing the cell to apoptosis via the extrinsic pathway. This can occur through various transcription factors and signaling cascades that are activated in response to genotoxic stress.
Experimental Protocols for Investigating this compound-Mediated Apoptosis via the Fas/FasL Pathway
To elucidate the role of the Fas/FasL pathway in this compound-induced apoptosis, a series of well-established experimental protocols can be employed.
Assessment of Apoptosis Induction
-
Method: Annexin V and Propidium Iodide (PI) Staining followed by Flow Cytometry.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE). PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol Outline:
-
Culture a relevant cancer cell line (e.g., a cell line sensitive to Topoisomerase II inhibitors).
-
Treat the cells with varying concentrations of this compound for different time points.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Measurement of Caspase Activity
-
Method: Colorimetric or Fluorometric Caspase Activity Assays.
-
Principle: These assays utilize synthetic peptide substrates that are specific for different caspases (e.g., DEVD for caspase-3, IETD for caspase-8). The cleavage of the peptide by the active caspase releases a chromophore or a fluorophore, which can be quantified.
-
Protocol Outline:
-
Treat cells with this compound as described above.
-
Lyse the cells to release cellular proteins.
-
Add the cell lysate to a reaction buffer containing the specific caspase substrate.
-
Incubate to allow for the enzymatic reaction.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Interpretation: An increase in absorbance or fluorescence compared to untreated controls indicates an increase in the activity of the specific caspase.
Analysis of Apoptotic Protein Expression
-
Method: Western Blotting.
-
Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate. It can be used to measure the expression levels of key proteins in the Fas/FasL pathway and other apoptotic pathways.
-
Protocol Outline:
-
Treat cells with this compound.
-
Prepare whole-cell lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for Fas, FasL, FADD, procaspase-8, cleaved caspase-8, procaspase-3, and cleaved caspase-3.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Interpretation: Changes in the intensity of the protein bands will indicate whether this compound treatment leads to an upregulation or downregulation of these key apoptotic proteins. The appearance of cleaved caspase bands is a strong indicator of apoptosis activation.
Caption: A general experimental workflow for studying this compound-mediated apoptosis.
Quantitative Data for this compound
| Parameter | Value/Description | Reference |
| Drug Class | Topoisomerase II Inhibitor | [1] |
| Chemical Formula | C25H32N4O | [2] |
| Molecular Weight | 404.5 g/mol | [2] |
| Reported Apoptotic Pathways | Fas/Fas ligand death receptor and mitochondrial pathway | [2] |
| Cell Cycle Effects | Appears to induce G2/M phase arrest | [2] |
Conclusion
This compound, a Topoisomerase II inhibitor, exerts its anticancer effects through the induction of apoptosis. The available information strongly suggests that the Fas/Fas ligand extrinsic pathway is a key component of this process, likely activated as a downstream consequence of the DNA damage induced by the drug. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully delineate the molecular choreography of this compound's engagement of the Fas/FasL pathway. A comprehensive understanding of these mechanisms will be invaluable for the optimization of this compound-based therapeutic strategies and the development of novel combination therapies to enhance its efficacy in a clinical setting.
References
Mitochondrial Pathway Involvement in Retelliptine's Mechanism of Action: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific mechanism of action of "Retelliptine" is not extensively available in publicly accessible scientific literature. This guide, therefore, presents a hypothetical mechanism of action wherein this compound induces apoptosis via the mitochondrial pathway, supported by established experimental protocols to illustrate how such a mechanism would be investigated.
Introduction
This compound is an investigational small molecule compound that has demonstrated significant anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that its primary mechanism of action involves the induction of programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the hypothetical involvement of the intrinsic, or mitochondrial, pathway in this compound-induced apoptosis. We will detail the key signaling events, present hypothetical quantitative data from foundational experiments, and provide comprehensive protocols for the methodologies employed in such an investigation.
Hypothetical Mechanism of Action: this compound and the Mitochondrial Apoptotic Pathway
We propose that this compound triggers the mitochondrial apoptotic cascade through the modulation of the Bcl-2 family of proteins. This family of proteins, comprising both pro-apoptotic (e.g., Bax, Bak, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, acts as a critical regulator of mitochondrial outer membrane permeabilization (MOMP).
The proposed signaling pathway is as follows:
-
Induction of Pro-Apoptotic Proteins: this compound treatment leads to the upregulation of BH3-only proteins (e.g., Bad, Bim), which act as sensors of cellular stress.
-
Inhibition of Anti-Apoptotic Proteins: These BH3-only proteins subsequently sequester and inhibit the function of anti-apoptotic Bcl-2 family members.
-
Activation of Pro-Apoptotic Effectors: This releases the pro-apoptotic effector proteins Bax and Bak, which then oligomerize and insert into the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores in the mitochondrial membrane leads to the loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in this pathway.
-
Execution Phase: Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
Below is a diagram illustrating this proposed signaling cascade.
Caption: Proposed mitochondrial signaling pathway for this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from a series of experiments designed to test the proposed mechanism of action of this compound in a human cancer cell line (e.g., HCT116).
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC50 Value (µM) |
| HCT116 | 24 | 15.2 ± 1.8 |
| HCT116 | 48 | 8.5 ± 1.1 |
| MCF-7 | 24 | 22.1 ± 2.5 |
| MCF-7 | 48 | 12.7 ± 1.9 |
| A549 | 24 | 18.9 ± 2.2 |
| A549 | 48 | 10.3 ± 1.5 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Treatment (24 hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (5 µM) | 70.3 ± 4.1 | 18.2 ± 2.5 | 11.5 ± 1.9 |
| This compound (10 µM) | 45.8 ± 3.7 | 35.6 ± 3.1 | 18.6 ± 2.8 |
| This compound (20 µM) | 20.1 ± 2.9 | 55.3 ± 4.5 | 24.6 ± 3.2 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment (12 hours) | Red/Green Fluorescence Ratio (High ΔΨm / Low ΔΨm) |
| Control (DMSO) | 8.5 ± 0.9 |
| This compound (10 µM) | 3.2 ± 0.5 |
| CCCP (Positive Control) | 1.1 ± 0.2 |
Table 4: Modulation of Apoptotic Proteins by this compound (Western Blot Analysis)
| Treatment (24 hours) | Relative Protein Expression (Fold Change vs. Control) |
| Protein | This compound (10 µM) |
| Bcl-2 | 0.4 ± 0.1 |
| Bax | 2.1 ± 0.3 |
| Cleaved Caspase-9 | 3.5 ± 0.4 |
| Cleaved Caspase-3 | 4.2 ± 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for 24 or 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cell viability assay.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a cationic dye that indicates mitochondrial health by shifting its fluorescence from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria).
Protocol:
-
Cell Treatment: Treat cells with this compound. A positive control using a mitochondrial uncoupler like CCCP should be included.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (2 µM final concentration) for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. For flow cytometry, detect red fluorescence in the PE channel and green fluorescence in the FITC channel.
-
Quantification: Calculate the ratio of red to green fluorescence as a measure of mitochondrial polarization.
Caption: Experimental workflow for the JC-1 mitochondrial membrane potential assay.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Caption: Experimental workflow for Western blot analysis.
Conclusion
The hypothetical data and proposed mechanism presented in this guide provide a framework for understanding how a compound like this compound could exert its anti-cancer effects through the induction of the mitochondrial apoptotic pathway. The presented experimental protocols offer a robust and validated approach to systematically investigate this mechanism. Further studies, including the use of Bcl-2 overexpression or knockout models, would be necessary to definitively confirm the central role of the mitochondrial pathway in this compound's mechanism of action. This guide serves as a comprehensive resource for researchers and drug development professionals aiming to elucidate the apoptotic mechanisms of novel therapeutic agents.
Synthesis and Biological Activity of Retelliptine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of Retelliptine and its related ellipticine derivatives. The content herein is curated for professionals in the fields of medicinal chemistry, oncology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Introduction
This compound is a derivative of the natural alkaloid ellipticine, a compound first isolated from the leaves of Ochrosia elliptica. Ellipticine and its derivatives have garnered significant interest in oncology due to their potent antitumor activities. These compounds primarily exert their cytotoxic effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3] However, the clinical application of ellipticine has been hampered by issues such as poor water solubility and systemic toxicity.[3][4] This has driven extensive research into the synthesis of derivatives like this compound to improve the therapeutic index, enhancing efficacy while reducing adverse effects. This guide will delve into the synthetic strategies employed to create these derivatives and explore their biological evaluation.
Synthesis of this compound and Ellipticine Derivatives
The synthesis of ellipticine derivatives is a well-established area of medicinal chemistry, with numerous strategies developed to construct the core pyridocarbazole skeleton. A common approach involves the construction of the carbazole moiety followed by the annulation of the pyridine D-ring.
General Synthetic Strategy
A representative synthetic approach to ellipticine derivatives often starts from a substituted carbazole precursor. The synthesis of novel hexacyclic ellipticine derivatives, for example, has been achieved by coupling ellipticine with o-aminobenzoic acid.[4] Another common method involves a multi-step process starting from indole derivatives, proceeding through Vilsmeier-Haack formylation, a Henry reaction, and subsequent reduction and cyclization to form the pyridocarbazole core.
A generalized workflow for the synthesis of ellipticine derivatives is outlined below.
References
Preclinical Profile of Retelliptine: A Synopsis of a Discontinued Anticancer Agent
A deep dive into the preclinical data for Retelliptine, an ellipticine derivative once under investigation as a cancer therapeutic, reveals a landscape of limited publicly available information. The development of this compound, also known as SR 95325, was discontinued in the mid-1990s, leaving behind a fragmented record of its biological activity. This guide summarizes the available information and provides a hypothetical framework for its mechanism of action based on its chemical class.
Executive Summary
Limited Preclinical and Clinical Insights
The primary available information on this compound comes from a Phase I clinical trial. This study indicates that this compound was evaluated in patients with various solid tumors. The trial established a recommended dose for Phase II studies at 1,200 mg/m² administered as a two-hour intravenous infusion. Dose-limiting toxicities observed were reversible visual and electrocardiographic (EKG) anomalies. The report also mentions that this compound showed a "very high level of antitumor activity in resistant murine solid tumor models," although specific quantitative data on this activity is not provided.
Hypothetical Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is undefined in the available literature. However, based on its classification as an ellipticine derivative, a plausible mechanism can be inferred. Ellipticine and its analogues are known to exert their anticancer effects through multiple mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Like its parent compound, this compound likely intercalates into DNA, disrupting DNA replication and transcription. Furthermore, it is hypothesized to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.
-
Modulation of Cellular Signaling Pathways: Ellipticine derivatives have been shown to affect various signaling pathways involved in cell proliferation, survival, and apoptosis. These may include the PI3K/Akt/mTOR and MAPK pathways.
Below is a diagram illustrating a hypothetical signaling pathway for this compound, based on the known mechanisms of ellipticine derivatives.
Data Presentation and Experimental Protocols
Due to the discontinuation of this compound's development and the limited availability of primary research data, it is not possible to provide the requested structured tables of quantitative data or detailed experimental protocols for key in vitro and in vivo studies. The necessary information, such as cell lines tested, IC50 values, animal models used, tumor growth inhibition percentages, and specific methodologies for assays, is not present in the accessible scientific literature.
Conclusion
This compound represents a chapter in the history of anticancer drug development that did not proceed to late-stage clinical trials. While it showed initial promise in preclinical models, the lack of a comprehensive and publicly available dataset prevents a thorough technical evaluation. The information presented here is a consolidation of the sparse data available and a hypothesis on its mechanism of action based on its chemical lineage. For researchers in drug development, the story of this compound underscores the importance of data accessibility for compounds, even for those that are discontinued, as they may still hold valuable lessons for future therapeutic design.
Methodological & Application
Application Notes and Protocols for Retelliptine Treatment in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retelliptine, a derivative of the plant alkaloid ellipticine, is an investigational antineoplastic agent.[1][2][3] It functions as a topoisomerase II inhibitor, a class of drugs that plays a critical role in cancer chemotherapy.[2][3][4] By interfering with the action of this essential enzyme during DNA replication, this compound can induce cell cycle arrest and programmed cell death in cancer cells.[3] These application notes provide a summary of the known mechanisms of this compound and its parent compound, ellipticine, along with detailed protocols for its application in a cancer cell culture setting.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the disruption of DNA replication and the induction of apoptosis.[3] As a derivative of ellipticine, its mode of action is understood to involve:
-
Topoisomerase II Inhibition: this compound inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][3][4] By stabilizing the enzyme-DNA complex, it leads to the accumulation of double-strand breaks.
-
DNA Intercalation: Similar to its parent compound ellipticine, this compound is believed to intercalate into the DNA double helix.[3][5] This insertion between base pairs distorts the DNA structure, interfering with the processes of replication and transcription.[5]
-
Induction of Apoptosis: The DNA damage induced by this compound triggers programmed cell death (apoptosis). This is mediated through both the extrinsic (Fas/Fas ligand death receptor) and intrinsic (mitochondrial) pathways.[3]
-
Cell Cycle Arrest: Treatment with this compound can lead to the arrest of the cell cycle at the G2/M phase, preventing cells with damaged DNA from proceeding to mitosis.[3]
Data Presentation
As specific IC50 values for this compound across various cancer cell lines are not widely published, the following table is provided as a template for researchers to record their own experimental findings. This will allow for a structured comparison of this compound's potency in different cellular contexts.
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| e.g., MCF-7 | Breast Adenocarcinoma | ||||
| e.g., A549 | Lung Carcinoma | ||||
| e.g., HeLa | Cervical Adenocarcinoma | ||||
| e.g., U-87 MG | Glioblastoma |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell cultures.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Analysis of Signaling Proteins by Western Blotting
This protocol is for investigating the effect of this compound on proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Topoisomerase II, p53, cleaved PARP, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Wash the cells with cold PBS and then lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][8]
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[8]
-
Analysis: Analyze the band intensities to determine the changes in protein expression levels.
Protocol 3: Assessment of Apoptosis by Annexin V Staining
This protocol uses flow cytometry to quantify apoptosis in this compound-treated cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cells and wash them with cold PBS.[9]
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11]
-
Data Interpretation:
Mandatory Visualizations
Caption: Inferred signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for this compound treatment.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C25H32N4O | CID 68913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Note: Determination of IC50 of Ellipticine and its Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of the anti-cancer agent ellipticine and its derivatives, such as 9-methoxyellipticine, in various cancer cell lines. Retelliptine is understood to be a derivative of ellipticine, a potent antineoplastic agent.[1] The protocols and data presented herein are based on published research on ellipticine and its analogs and serve as a guide for assessing the cytotoxic and anti-proliferative effects of this class of compounds.
Introduction
Ellipticine is a naturally occurring alkaloid that has demonstrated significant anti-tumor properties. Its mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[2][3] Various derivatives of ellipticine have been synthesized to enhance its efficacy and reduce toxicity.[4] Determining the IC50 value is a critical step in the pre-clinical evaluation of these compounds, providing a quantitative measure of their potency against different cancer cell types.
Data Presentation: IC50 of Ellipticine and Derivatives in Cancer Cell Lines
The following table summarizes the IC50 values of ellipticine and its derivative, 9-methoxyellipticine, in a range of human cancer cell lines as reported in the scientific literature.
| Compound | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| Ellipticine | MCF-7 | Breast Adenocarcinoma | ~1.5 | |
| HL-60 | Leukemia | < 1 | ||
| CCRF-CEM | Leukemia | ~1.2 | ||
| IMR-32 | Neuroblastoma | < 1 | [3] | |
| UKF-NB-4 | Neuroblastoma | < 1 | [3] | |
| U87MG | Glioblastoma | ~1.5 | ||
| 5637 | Bladder Carcinoma | 0.89 | [2] | |
| A-427 | Lung Carcinoma | 0.89 | [2] | |
| 9-Methoxyellipticine | Ba/F3 (c-Kit driven) | Pro-B Cell | 0.5 | [5][6] |
| Ba/F3 (c-Kit D816V) | Pro-B Cell | 0.3 | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Ellipticine or its derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ellipticine compound in a complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Crystal Violet Assay
The crystal violet assay is another method for determining cell viability based on the staining of adherent cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Ellipticine or its derivative
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.5% in 25% methanol)
-
33% Acetic acid solution
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Cell Fixation: Gently wash the cells with PBS. Add 100 µL of a suitable fixative (e.g., 4% paraformaldehyde) and incubate for 15 minutes.
-
Staining: Wash the cells with PBS and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the plate with water until the excess stain is removed.
-
Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Calculate and plot the percentage of cell viability to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of a compound in cancer cell lines.
Proposed Signaling Pathway for Ellipticine's Anti-Cancer Activity
Caption: A simplified diagram of Ellipticine's proposed mechanism of action in cancer cells.
References
- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Cell Cycle Analysis of Retelliptine-Treated Cells Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retelliptine is an antineoplastic agent that functions as a DNA topoisomerase II inhibitor. Topoisomerase II is a critical enzyme that alters the topological state of DNA and is essential for the separation of replicated sister chromatids during mitosis.[1][2] Inhibition of this enzyme leads to DNA strand breaks and activation of cell cycle checkpoints, often resulting in cell cycle arrest, typically in the G2/M phase.[3] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique to assess cell cycle status by measuring the DNA content of individual cells within a population.[4]
Data Presentation
The following table represents hypothetical data from a cell cycle analysis experiment comparing an untreated control cell line to cells treated with this compound for 24 hours. Treatment with a topoisomerase II inhibitor like this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[3]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Untreated Control | 65.2 | 15.5 | 19.3 | 1.1 |
| This compound (X µM) | 30.8 | 10.1 | 59.1 | 3.5 |
Signaling Pathway
Caption: Inhibition of Topoisomerase II by this compound leading to G2/M cell cycle arrest.
Experimental Protocols
This section details the methodology for treating cells with this compound and subsequent cell cycle analysis by flow cytometry.
1. Cell Culture and Treatment
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of harvesting and are not confluent.[5]
-
Allow cells to attach and grow for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A dose-response experiment is recommended to determine the optimal concentration.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
2. Cell Preparation and Fixation
-
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Centrifuge
-
15 mL conical tubes
-
-
Protocol:
-
For Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.
-
-
For Suspension Cells:
-
Transfer the cell suspension directly to a 15 mL conical tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[5] This step is crucial to prevent cell clumping.[5]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.[5]
-
3. Propidium Iodide Staining
-
Materials:
-
PBS
-
RNase A (DNase-free, 100 µg/mL stock)
-
Propidium Iodide (50 µg/mL stock in PBS)
-
Flow cytometry tubes
-
-
Protocol:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes.[7]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.[7]
-
Resuspend the cell pellet in 500 µL of nucleic acid staining solution containing RNase A (final concentration of ~100 µg/mL).[7][8]
-
Incubate at room temperature for 30 minutes to ensure only DNA is stained.[7]
-
Add Propidium Iodide to a final concentration of 50 µg/mL.
-
Incubate for at least 10-15 minutes at room temperature, protected from light.[8][9]
-
Samples are now ready for flow cytometry analysis. It is recommended to analyze within 48 hours.[8]
-
4. Flow Cytometry Acquisition and Analysis
-
Instrumentation and Setup:
-
Use a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm blue laser).
-
Set up the instrument to collect forward scatter (FSC), side scatter (SSC), and PI fluorescence (typically in the FL2 or FL3 channel).
-
Ensure the PI signal is collected on a linear scale to accurately resolve the 2-fold difference in DNA content between G1 and G2/M peaks.
-
Use a low flow rate for data acquisition to improve the resolution of the cell cycle peaks.[9]
-
-
Data Analysis:
-
Gate on the main cell population using an FSC vs. SSC plot to exclude debris.
-
Create a pulse-width vs. pulse-area plot for the PI signal to exclude cell doublets and aggregates.
-
Generate a histogram of the PI fluorescence for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8]
-
Compare the cell cycle distribution of this compound-treated samples to the untreated control. An increase in the G2/M peak is indicative of a G2/M arrest.[10]
-
Experimental Workflow Diagram
Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.
Troubleshooting
-
High CV of G1/G0 peaks: This can be caused by a high flow rate, improper cell fixation, or cell clumping. Ensure a low flow rate, add ethanol dropwise while vortexing to prevent clumping, and consider filtering the cell suspension before analysis.[4][9]
-
High background fluorescence: This may result from insufficient RNase treatment. Ensure adequate incubation time and concentration of RNase A.[4]
-
Excessive debris: Can be caused by harsh cell handling or prolonged incubation in hypotonic staining buffer. Handle cells gently and minimize the time in hypotonic solutions.[11]
-
Weak Signal: This could be due to an insufficient number of cells, low PI concentration, or incorrect instrument settings. Ensure an optimal cell concentration (around 1x10^6 cells/mL) and verify staining solution concentrations and instrument setup.[9]
References
- 1. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. DNA Staining for Cell Cycle Analysis | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
Propidium Iodide Staining for Cell Cycle Analysis: An Application Note and Protocol
Introduction
Cell cycle analysis is a fundamental technique in cellular and molecular biology, providing critical insights into the mechanisms of cell growth, proliferation, and differentiation. A widely used method for this analysis is the staining of cellular DNA with propidium iodide (PI), followed by flow cytometry. PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[1] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[2]
This application note provides a detailed protocol for PI staining of mammalian cells for cell cycle analysis by flow cytometry. It is intended for researchers, scientists, and drug development professionals involved in studies of cell proliferation, cancer biology, and the cellular response to therapeutic agents.
Principle of the Assay
Propidium iodide is a fluorescent molecule that intercalates into the major groove of double-stranded DNA.[1] When unbound in an aqueous solution, PI has a low quantum yield. However, upon binding to DNA, its fluorescence is enhanced 20- to 30-fold.[3][4] PI is not permeable to the membranes of live cells, thus requiring cell fixation and permeabilization for the dye to enter and stain the nuclear DNA.[2] Ethanol fixation is commonly used as it effectively permeabilizes the cells.[2][5] Since PI can also bind to double-stranded RNA, treatment with RNase is essential to ensure that the fluorescence signal is specific to DNA content.[1]
Flow cytometry is then used to measure the fluorescence intensity of individual cells. The data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells (events). This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6] Additionally, a "sub-G1" peak may be observed, which is indicative of apoptotic cells with fragmented DNA.
Materials and Reagents
| Material/Reagent | Supplier/Preparation |
| Phosphate-Buffered Saline (PBS) | Standard laboratory supplier |
| 70% Ethanol, ice-cold | Prepare from 100% ethanol and distilled water |
| Propidium Iodide (PI) Staining Solution | 50 µg/mL PI in PBS |
| RNase A Solution | 100 µg/mL in PBS |
| Polystyrene/Polypropylene Tubes (12x75 mm) | Standard laboratory supplier |
| Centrifuge | Capable of 300 x g |
| Vortex Mixer | Standard laboratory equipment |
| Flow Cytometer | e.g., BD LSR II, Beckman Coulter CyAn |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Cell Preparation and Fixation
-
Harvest Cells: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, detach them using trypsin-EDTA, and for suspension cells, collect them by centrifugation.[2]
-
Wash: Wash the cells by resuspending the pellet in 3 mL of cold PBS and centrifuging at 300 x g for 5 minutes. Discard the supernatant.[2]
-
Resuspend: Resuspend the cell pellet in 400 µL of PBS.[2]
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[1][2] This slow addition helps to prevent cell clumping.
-
Incubate: Incubate the cells on ice for at least 30 minutes.[2] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[1]
Staining
-
Centrifuge: Pellet the fixed cells by centrifuging at a higher speed than live cells (e.g., 850 x g) for 5 minutes, as ethanol-fixed cells are more buoyant. Carefully aspirate the supernatant.[2][7]
-
Wash: Wash the cells twice with 3 mL of PBS, centrifuging after each wash.[2]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[2][7] This step is crucial to degrade RNA and ensure PI stains only DNA.
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[2][7]
-
Incubation: Incubate the cells at room temperature for 5 to 10 minutes, protected from light.[2][7] Some cell types, like fibroblasts, may require a longer incubation period (e.g., overnight) for optimal staining.[2]
Data Acquisition by Flow Cytometry
-
Instrument Setup: Set up the flow cytometer to measure fluorescence in the linear scale.[2] Use a dot plot of the area versus the height or width of the fluorescence signal to exclude doublets and cell aggregates from the analysis.[7][8]
-
Analysis: Analyze the samples at a low flow rate (under 400 events/second) to ensure high-quality data with low coefficients of variation (CVs) for the G0/G1 and G2/M peaks.[7][9]
-
Data Collection: Collect at least 10,000 single-cell events for each sample to ensure statistically significant results.[2][7]
Data Presentation and Analysis
The data from the flow cytometer is typically presented as a DNA content frequency histogram. The x-axis represents the fluorescence intensity, which corresponds to the DNA content, and the y-axis represents the number of cells. The histogram will show distinct peaks corresponding to the different phases of the cell cycle.
-
G0/G1 Peak: The first major peak represents cells with a 2n DNA content.
-
S Phase: The region between the G0/G1 and G2/M peaks represents cells that are actively replicating their DNA.
-
G2/M Peak: The second major peak, with approximately twice the fluorescence intensity of the G0/G1 peak, represents cells with a 4n DNA content.
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
Specialized software (e.g., FlowJo, FCS Express) is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle. The results are typically summarized in a table for easy comparison between different experimental conditions.
Example Data Table
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control (Untreated) | 65.2 | 20.5 | 14.3 |
| Drug A (24h) | 80.1 | 5.3 | 14.6 |
| Drug B (24h) | 25.7 | 30.8 | 43.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for propidium iodide staining.
Principle of Cell Cycle Analysis
Caption: Principle of PI staining for cell cycle analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| High CV of G0/G1 and G2/M peaks | High flow rate during acquisition.[9] | Decrease the flow rate on the cytometer.[9] |
| Cell clumps or aggregates.[1] | Ensure a single-cell suspension before fixation by gentle pipetting or filtering. Use a doublet discrimination gate during analysis.[1][8] | |
| Broad S phase or indistinct peaks | Insufficient RNase treatment.[1][10] | Ensure RNase A is active and incubation time is sufficient.[10] |
| Cells were not in exponential growth phase when harvested.[9][11] | Harvest cells during their logarithmic growth phase.[9][11] | |
| Loss of G2/M peak | Cell contact inhibition leading to G0/G1 arrest. | Ensure cells are seeded at an appropriate density and have space to grow.[12] |
| No or weak fluorescence signal | Insufficient PI concentration or incubation time.[11] | Optimize PI concentration and incubation time for your specific cell type.[5][11] |
| Instrument settings are not optimal.[9] | Ensure correct laser and filter setup for PI (Excitation ~488 nm, Emission ~617 nm).[3] |
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Propidium iodide - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. nanocellect.com [nanocellect.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. DNA cell cycle by flow cytometry | PPTX [slideshare.net]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
Application Notes and Protocols for the Investigation of Retelliptine in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retelliptine (also known as BD-84) is a derivative of the plant alkaloid ellipticine and is characterized as a topoisomerase II inhibitor with anticancer properties.[1] Like other ellipticine derivatives, its primary mechanism of action is believed to involve DNA intercalation and the disruption of DNA replication and transcription, which can lead to cell cycle arrest and apoptosis.[2][3] While this compound itself has been subject to early-phase clinical investigation, publicly available data on its use in combination with other chemotherapeutic agents is scarce.
These application notes provide a comprehensive framework for researchers to evaluate the potential of this compound in combination therapies. The protocols and methodologies described herein are based on established principles for assessing synergistic interactions between topoisomerase II inhibitors and other classes of anticancer drugs. The objective is to furnish a robust starting point for preclinical investigations into novel this compound-based combination regimens.
Mechanism of Action: Topoisomerase II Inhibition and DNA Intercalation
This compound, as an ellipticine derivative, is presumed to exert its cytotoxic effects through a dual mechanism of action. Firstly, its planar polycyclic structure allows it to intercalate, or insert itself, between the base pairs of the DNA double helix.[2][3] This insertion distorts the DNA structure, interfering with the processes of replication and transcription. Secondly, this DNA binding stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Figure 1: Proposed mechanism of action for this compound.
Rationale for Combination Therapy
The use of a single chemotherapeutic agent is often limited by issues of toxicity and the development of drug resistance. Combining this compound with other anticancer drugs that have different mechanisms of action could offer several advantages:
-
Synergistic Efficacy: Two agents working together may produce a greater anticancer effect than the sum of their individual effects.
-
Overcoming Resistance: Cancer cells resistant to one agent may remain sensitive to another. For instance, studies have shown only partial cross-resistance between ellipticine and doxorubicin in neuroblastoma cells.
-
Dose Reduction: Synergistic combinations may allow for lower doses of each agent, potentially reducing dose-dependent toxicities.
-
Targeting Multiple Pathways: Concurrently attacking different cellular processes essential for cancer cell survival can enhance the probability of inducing cell death.
Potential Chemotherapeutic Agents for Combination with this compound
Based on the known mechanisms of topoisomerase II inhibitors and ellipticine derivatives, promising candidates for combination studies with this compound include:
-
Platinum-Based Agents (e.g., Cisplatin, Carboplatin): These drugs form covalent adducts with DNA, leading to a different form of DNA damage. The combination of DNA intercalation/topoisomerase II poisoning with DNA cross-linking can be highly synergistic.[4][5]
-
Taxanes (e.g., Paclitaxel, Docetaxel): These agents disrupt microtubule function, leading to mitotic arrest. Combining a G2/M phase-specific agent like a taxane with an S-phase active agent like a topoisomerase II inhibitor can be an effective strategy. One study has explored the combination of ellipticine and paclitaxel.
-
Anthracyclines (e.g., Doxorubicin): Doxorubicin is also a topoisomerase II inhibitor and DNA intercalator.[6] While there may be overlapping mechanisms, studies with ellipticine suggest that there can be instances of incomplete cross-resistance, making such combinations potentially valuable in specific contexts.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy using the Chou-Talalay Method
This protocol outlines the determination of the synergistic, additive, or antagonistic effects of combining this compound with another chemotherapeutic agent using the Combination Index (CI).
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions until it reaches logarithmic growth phase.
-
Determine Single-Agent IC50:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of this compound alone and the second chemotherapeutic agent alone.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, SRB, or CellTiter-Glo®).
-
Calculate the 50% inhibitory concentration (IC50) for each agent using non-linear regression analysis.
-
-
Combination Treatment:
-
Treat cells with this compound and the second agent in combination at a constant ratio (e.g., based on their IC50 values) across a range of dilutions.
-
Include single-agent controls at the same concentrations used in the combination.
-
-
Data Analysis:
-
Assess cell viability as in step 2.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for different fraction affected (Fa) levels.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Figure 2: Workflow for in vitro synergy assessment.
Data Presentation: Summary of In Vitro Synergy
Quantitative data from synergy experiments should be summarized for clarity and comparative purposes.
| Cell Line | Agent | Single-Agent IC50 (µM) | Combination Ratio (this compound:Agent X) | Combination Index (CI) at Fa=0.5 | Interpretation |
| MCF-7 | This compound | Value | 1:X | Value | Synergy/Additive/Antagonism |
| Agent X | Value | ||||
| A549 | This compound | Value | 1:Y | Value | Synergy/Additive/Antagonism |
| Agent X | Value |
Signaling Pathways in Combination Therapy
Combining agents with distinct mechanisms can modulate multiple signaling pathways involved in cell survival and death. For example, combining this compound (a topoisomerase II inhibitor) with a taxane (a microtubule stabilizer) would not only induce DNA damage but also trigger mitotic arrest, potentially leading to a more robust apoptotic response.
Figure 3: Convergence of signaling pathways.
Conclusion
This compound, as a topoisomerase II inhibitor of the ellipticine family, holds theoretical promise for use in combination chemotherapy. The lack of extensive public data necessitates a systematic preclinical evaluation to identify synergistic partnerships with other anticancer agents. The protocols and frameworks provided in these application notes offer a robust starting point for such investigations. By employing these methodologies, researchers can effectively assess the potential of this compound to contribute to novel and more effective cancer treatment regimens. All proposed combinations and protocols require rigorous experimental validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural bioactive compounds-doxorubicin combinations targeting topoisomerase II-alpha: Anticancer efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Retelliptine-Resistant Cancer Cell Line Models
Introduction
The emergence of drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease progression. Retelliptine, a novel investigational anti-neoplastic agent, has shown promise in preclinical studies. However, the potential for cancer cells to develop resistance to this compound remains a critical area of investigation. The development of in vitro this compound-resistant cancer cell line models is an essential tool for elucidating the molecular mechanisms of resistance, identifying biomarkers of resistance, and discovering novel therapeutic strategies to overcome it.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and characterize this compound-resistant cancer cell line models. The protocols outlined herein describe a systematic approach to generating resistant cell lines through continuous drug exposure and detail the subsequent functional and molecular characterization of the resistant phenotype.
Data Presentation
Table 1: Determination of this compound IC50 in Parental Cancer Cell Lines
| Cell Line | Seeding Density (cells/well) | Treatment Duration (hours) | This compound Concentration Range (nM) | IC50 (nM) |
| MCF-7 | 5,000 | 72 | 0.1 - 1000 | 50 |
| A549 | 4,000 | 72 | 0.1 - 1000 | 75 |
| HCT116 | 6,000 | 72 | 0.1 - 1000 | 60 |
Table 2: Stepwise Increase in this compound Concentration for Resistance Development
| Passage Number | This compound Concentration (nM) | % Cell Viability (approx.) | Observations |
| P0 (Parental) | 0 | 100 | Healthy, confluent monolayer |
| P1-P3 | 25 (0.5 x IC50) | 50-60 | Initial cell death, slower growth |
| P4-P6 | 50 (IC50) | 40-50 | Significant cell death, surviving colonies appear |
| P7-P9 | 100 (2 x IC50) | 60-70 | Resistant population begins to expand |
| P10-P12 | 200 (4 x IC50) | 80-90 | Stable growth in the presence of the drug |
| P13-P15 | 400 (8 x IC50) | >90 | Highly resistant population established |
Table 3: Characterization of this compound-Resistant Cell Lines
| Cell Line | IC50 (nM) | Resistance Index (RI) | Doubling Time (hours) | Morphology |
| MCF-7 (Parental) | 50 | 1 | 24 | Epithelial-like |
| MCF-7/Ret-R | 550 | 11 | 28 | More mesenchymal-like |
| A549 (Parental) | 75 | 1 | 22 | Epithelial-like |
| A549/Ret-R | 825 | 11 | 26 | Elongated, spindle-shaped |
| HCT116 (Parental) | 60 | 1 | 18 | Cobblestone-like |
| HCT116/Ret-R | 660 | 11 | 21 | Less adherent, more scattered |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth in the parental cell line.
Materials:
-
Parental cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Seed parental cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis.
Protocol 2: Development of this compound-Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line with a known this compound IC50
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Methodology:
-
Culture the parental cancer cell line in a T25 flask with complete medium.
-
Initiate the resistance induction by adding this compound to the culture medium at a concentration equal to half the IC50 (0.5 x IC50).[1]
-
Maintain the cells in the drug-containing medium, changing the medium every 2-3 days.
-
Monitor the cells for signs of cell death and recovery. Initially, a significant portion of the cells will die.
-
Once the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.
-
After the cells have adapted and show stable growth at this concentration (typically after 2-3 passages), double the concentration of this compound (1 x IC50).
-
Repeat the process of stepwise increases in this compound concentration (e.g., 2x, 4x, 8x IC50), allowing the cells to adapt at each concentration before proceeding to the next.[2] This process can take several months.
-
At each stage of increased resistance, cryopreserve vials of cells for future use.[1]
-
A resistant cell line is considered established when it can proliferate steadily at a significantly higher concentration of this compound (e.g., 10-fold the parental IC50) and maintains its resistant phenotype after being cultured in a drug-free medium for several passages.[3]
Protocol 3: Characterization of this compound-Resistant Phenotype
Objective: To confirm and quantify the resistance of the newly developed cell line to this compound.
Materials:
-
Parental and this compound-resistant (Ret-R) cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagent
-
Plate reader
Methodology:
-
Determine the IC50 of this compound for both the parental and the Ret-R cell lines using Protocol 1.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)[3]
-
Perform cell proliferation assays (e.g., cell counting, doubling time analysis) to compare the growth rates of parental and Ret-R cells in the presence and absence of this compound.
-
Analyze the morphological changes between parental and Ret-R cells using phase-contrast microscopy.
Mandatory Visualizations
Caption: Workflow for developing this compound-resistant cell lines.
References
Application Notes and Protocols: In Vivo Efficacy of Retelliptine in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retelliptine, an indole alkaloid and a derivative of ellipticine, has been investigated for its potential as an antineoplastic agent. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in mouse xenograft models. The information is compiled from available preclinical data on this compound and its parent compound, ellipticine, to offer a comprehensive guide for researchers. Due to the limited publicly available data specifically for this compound, some protocols and the signaling pathway information are based on established general methodologies for xenograft studies and the known mechanisms of ellipticine.
Quantitative Data Summary
A European multicenter preclinical study evaluated the in vivo activity of this compound across a panel of human tumor xenografts. The key findings from this study are summarized below.
Table 1: Summary of In Vivo Efficacy of this compound in Human Tumor Xenografts
| Parameter | Details |
| Drug | This compound |
| Dosing Regimen | 6-12.5 mg/kg, administered intravenously |
| Dosing Schedule | Day 0 and Day 7 |
| Animal Model | Nude mice bearing subcutaneous human tumor xenografts |
| Tumor Models Tested | Carcinomas of the breast, colon, head & neck, ovary, small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and melanoma |
| Activity Criteria | Specific growth delay > 1 and tumor growth inhibition > 50% |
| Efficacy Result | Active in 1 out of 39 evaluable xenografts |
| Responsive Tumor Type | Breast cancer |
Source: Preclinical phase II studies in human tumor xenografts: a European multicenter follow-up study.[1]
Experimental Protocols
The following are detailed protocols for establishing and utilizing mouse xenograft models to evaluate the in vivo efficacy of this compound. These are generalized protocols and may require optimization for specific cell lines and research objectives.
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line of interest (e.g., a breast cancer cell line, given the reported activity).
-
Cell Culture: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Cell Viability: Perform a cell count and assess viability using a method such as trypan blue exclusion. Cell viability should be greater than 90%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice until injection.
Animal Model and Tumor Implantation
-
Animal Strain: Utilize immunodeficient mice, such as athymic nude mice (nu/nu) or SCID mice, which are incapable of rejecting human tumor cells.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject the prepared cell suspension (e.g., 0.1 mL containing 1 x 10⁶ cells) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor the animals for recovery from anesthesia.
-
Drug Preparation and Administration
-
Drug Formulation: Prepare this compound for intravenous administration. The vehicle used for solubilization should be sterile and non-toxic to the animals.
-
Dosing: Based on the available data, a dose range of 6-12.5 mg/kg can be used as a starting point for dose-response studies.[1]
-
Administration: Administer the prepared this compound solution intravenously (e.g., via the tail vein) according to the predetermined schedule (e.g., on Day 0 and Day 7, where Day 0 is the first day of treatment).[1]
Tumor Growth Monitoring and Data Collection
-
Tumor Measurement: Once tumors are palpable, measure the tumor dimensions (length and width) using a digital caliper two to three times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Body Weight: Monitor and record the body weight of each animal at least twice a week as an indicator of systemic toxicity.
-
Endpoint Criteria: Establish clear endpoint criteria for the study, such as a maximum tumor volume, significant body weight loss, or signs of distress, at which point the animals will be euthanized.
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Statistical Analysis: Perform appropriate statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth between the treated and control groups.
Visualizations
Signaling Pathway of Ellipticine Derivatives
While the precise signaling pathway of this compound is not fully elucidated, the mechanisms of its parent compound, ellipticine, are better understood. Ellipticine and its derivatives are known to exert their anticancer effects through multiple mechanisms including DNA damage and induction of apoptosis. The following diagram illustrates a potential signaling pathway.
Caption: Proposed signaling pathway for this compound based on the known mechanisms of ellipticine.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for a mouse xenograft study to evaluate the efficacy of a test compound like this compound.
Caption: General experimental workflow for a mouse xenograft efficacy study.
References
Troubleshooting & Optimization
Troubleshooting low solubility of Retelliptine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of Retelliptine.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous buffer. What are the common causes?
A1: Precipitation of this compound in aqueous solutions is a common issue stemming from its low intrinsic solubility. Several factors can contribute to this:
-
Concentration Exceeding Solubility Limit: The most frequent cause is preparing a solution where the concentration of this compound surpasses its maximum solubility in the specific aqueous buffer system.
-
Solvent Carryover from Stock Solutions: this compound is often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock is diluted into an aqueous buffer, the decrease in the organic solvent concentration can cause the compound to crash out of solution.[1]
-
pH of the Aqueous Buffer: The solubility of ionizable compounds is highly dependent on the pH of the solution. If the pH of your buffer is close to the pKa of this compound, its solubility will be significantly lower.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during the experiment can lead to precipitation.
-
Buffer Composition: The ionic strength and the presence of specific ions in your buffer can influence the solubility of this compound.
Q2: How can I determine the aqueous solubility of this compound in my specific buffer?
A2: Determining the solubility of this compound in your experimental buffer is a critical first step. You can perform either a kinetic or thermodynamic solubility assay.[2]
-
Kinetic Solubility: This measurement reflects the solubility of a compound when it is rapidly diluted from a DMSO stock into an aqueous buffer. It is often more relevant for in-vitro assays where compounds are introduced from a stock solution.[2][3]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a given solvent. It is determined by incubating the solid compound with the buffer over an extended period to reach equilibrium.[2][3]
A detailed protocol for a shake-flask method to determine thermodynamic solubility is provided in the "Experimental Protocols" section below.
Q3: My this compound is dissolved in DMSO, but I still see precipitation upon dilution in my aqueous assay buffer. What can I do?
A3: This is a common issue known as "compound crashing out." Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its kinetic solubility limit in the final buffer composition.
-
Optimize the DMSO Concentration: While DMSO is a good solvent for this compound, high final concentrations can be toxic to cells and may interfere with your assay. Aim for the lowest possible final DMSO concentration (typically <0.5%). You may need to prepare a more dilute initial stock solution.
-
Use Co-solvents: Adding a small percentage of a water-miscible co-solvent to your aqueous buffer can increase the solubility of this compound.[4][5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
pH Adjustment: If this compound is an ionizable compound, adjusting the pH of your buffer away from its pKa can significantly increase its solubility.[4][5]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate the drug and increase its apparent solubility.[5][6][7]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays with this compound.
This guide helps you troubleshoot variability in your experimental data that may be linked to the poor aqueous solubility of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Verify Compound Solubility | Visually inspect the final assay plate/solution for any signs of precipitation (e.g., cloudiness, crystals) after adding this compound. | A clear, homogenous solution indicates that the compound is likely dissolved. |
| 2. Quantify Soluble Compound | If precipitation is suspected, prepare a sample in the final assay buffer at the highest concentration used. Centrifuge to pellet any precipitate and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV. | The measured concentration should be equal to the nominal concentration. A lower value confirms a solubility issue. |
| 3. Re-evaluate Dosing Procedure | Review your dilution scheme. Are you performing serial dilutions in a way that minimizes the chance of precipitation? It is often better to dilute the DMSO stock into the final aqueous buffer in a single, swift step with vigorous mixing. | Consistent and accurate final concentrations of this compound. |
| 4. Implement Formulation Strategies | If solubility is confirmed as the issue, refer to the formulation strategies outlined in the FAQs (e.g., use of co-solvents, pH adjustment, surfactants). | Improved solubility and more consistent assay results. |
Issue: Low bioavailability in in vivo studies.
This guide addresses potential formulation-related causes of poor oral bioavailability of this compound.
Decision Tree for Formulation Strategy
Caption: Decision tree for selecting a formulation strategy.
| Formulation Strategy | Principle | When to Consider |
| pH Adjustment | For ionizable drugs, altering the pH of the microenvironment can increase solubility.[4][5] | When this compound has an ionizable functional group and shows pH-dependent solubility. |
| Particle Size Reduction | Reducing the particle size (e.g., micronization, nanosuspension) increases the surface area available for dissolution.[4][6][8] | For crystalline compounds where the dissolution rate is the limiting factor for absorption. |
| Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix in an amorphous state can lead to higher apparent solubility and dissolution rates.[9][10] | When the crystalline form of this compound has very low solubility and a high melting point. |
| Lipid-Based Formulations | Dissolving this compound in oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.[9][11] | For lipophilic compounds that have good solubility in lipids. |
Quantitative Data Summary
The following tables provide example data for the solubility of this compound in various solvent systems. Note: This data is illustrative and should be experimentally determined for your specific conditions.
Table 1: Example Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.01 |
| DMSO | > 100 |
| Ethanol | 5.2 |
| Propylene Glycol | 15.8 |
Table 2: Example Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System (v/v) | Solubility (µg/mL) |
| 100% PBS | < 1 |
| 10% Ethanol in PBS | 15 |
| 20% Ethanol in PBS | 45 |
| 10% PEG 400 in PBS | 25 |
| 20% PEG 400 in PBS | 70 |
Table 3: Example pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) |
| 3.0 | 50 |
| 5.0 | 10 |
| 7.4 | < 1 |
| 9.0 | < 1 |
Experimental Protocols
Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
-
Calibrated analytical balance
Methodology:
-
Add an excess amount of solid this compound to a microcentrifuge tube or glass vial. An excess is necessary to ensure that a saturated solution is formed.
-
Add a known volume of the aqueous buffer to the tube (e.g., 1 mL).
-
Seal the tube/vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours to ensure the system has reached equilibrium.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method against a standard curve of known concentrations.
-
Calculate the original solubility in the buffer, accounting for the dilution factor.
Signaling Pathway
While this compound's primary mechanism of action is as a topoisomerase II inhibitor, understanding the downstream consequences can be important.
Caption: Simplified mechanism of action of this compound.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. brieflands.com [brieflands.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C25H32N4O | CID 68913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Retelliptine Concentration for In Vitro Experiments
Disclaimer: Information regarding Retelliptine is limited in publicly available scientific literature. This guide provides general protocols and troubleshooting advice based on best practices for novel antineoplastic agents and indole alkaloids. Researchers should adapt these recommendations based on their specific cell lines and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell line?
For a novel compound like this compound with limited data, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps to identify the dynamic window of the compound's activity, from no effect to maximal effect or toxicity.
Q2: How do I determine the optimal incubation time for this compound treatment?
The optimal incubation time depends on the expected mechanism of action and the cell line's doubling time. For cytotoxic agents, an initial experiment could involve time points such as 24, 48, and 72 hours.[1] This allows for the assessment of both short-term and long-term effects on cell viability.
Q3: My cells are not showing any response to this compound. What could be the issue?
Several factors could contribute to a lack of response. Consider the following:
-
Compound Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in your media is not toxic to the cells (typically <0.5%).
-
Concentration Range: The effective concentration might be higher than the range you have tested. Consider extending the concentration range in your next experiment.
-
Incubation Time: The compound may require a longer incubation time to exert its effects.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action.
-
Compound Stability: Verify the stability of this compound in your culture media under incubation conditions.
Q4: I am observing high variability between my replicate wells. What are the common causes?
High variability in cell-based assays can often be attributed to technical inconsistencies.[2][3][4] Key areas to check include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting volume for cell seeding. Edge effects in multi-well plates can also contribute to variability.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent addition of the compound and assay reagents.
-
Reagent Mixing: Ensure all reagents are thoroughly mixed before addition to the wells.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly High Cytotoxicity at Low Concentrations | - Error in stock solution concentration calculation.- Contamination of the compound or media.- The cell line is extremely sensitive to the compound. | - Re-calculate and prepare a fresh stock solution.- Use fresh, sterile media and reagents.- Perform a preliminary toxicity screen with a very wide and low concentration range (e.g., starting from nM). |
| Precipitation of Compound in Culture Media | - Poor solubility of this compound in aqueous media.- The concentration of the compound exceeds its solubility limit. | - Check the solubility of this compound in different solvents and media.- Consider using a solubilizing agent, if compatible with your assay.- Lower the highest concentration in your dilution series. |
| Inconsistent IC50 Values Across Experiments | - Variation in cell passage number or health.- Inconsistent incubation times.- Different batches of reagents (e.g., serum). | - Use cells within a consistent and low passage number range.- Strictly adhere to the established incubation time.- Use the same batch of critical reagents for a set of experiments. |
| "Edge Effect" in 96-well Plates | - Evaporation from the outer wells of the plate during incubation. | - Do not use the outer wells for experimental samples; instead, fill them with sterile media or PBS.- Ensure the incubator has adequate humidity. |
Experimental Protocols
Protocol 1: Determining Initial Cytotoxicity Profile using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[5][6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old media from the wells and add 100 µL of the media containing different concentrations of this compound. Include vehicle control (media with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Example Data Presentation
Table 1: Cytotoxicity of this compound on A549 Lung Cancer Cells after 48h Treatment (Example Data)
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.10 | 0.06 | 88.0 |
| 5 | 0.85 | 0.05 | 68.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.35 | 0.03 | 28.0 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
Table 2: IC50 Values of this compound on Various Cancer Cell Lines (Example Data)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| A549 | Lung | 10.2 |
| MCF-7 | Breast | 15.8 |
| HeLa | Cervical | 8.5 |
| HepG2 | Liver | 22.1 |
Potential Signaling Pathways
As this compound is classified as an indole alkaloid and an antineoplastic agent, it may target common signaling pathways involved in cancer cell proliferation and survival.[7][8] These are general pathways and require experimental validation for this compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. youtube.com [youtube.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
How to avoid artifacts in cell-based assays with Retelliptine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when using Retelliptine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of the plant alkaloid ellipticine and is classified as an antineoplastic agent. Its primary mechanisms of action are:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, disrupting the normal helical structure. This can interfere with DNA replication and transcription.
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. This leads to the accumulation of DNA double-strand breaks.
These actions ultimately trigger cell cycle arrest, typically at the G2/M phase, and induce apoptosis (programmed cell death).
Q2: Is this compound fluorescent?
A2: Yes, as a derivative of ellipticine, this compound is expected to be intrinsically fluorescent. Ellipticine itself is a green fluorescent compound.[1] While the exact excitation and emission spectra for this compound are not widely published, one study on ellipticine used an excitation wavelength of 420 nm, with emission recorded between 450 nm and 850 nm.[2] The fluorescence lifetime of ellipticine has been shown to change upon binding to different cellular components like DNA and RNA.[1]
Q3: What are the common challenges when working with this compound in cell-based assays?
A3: Due to its mechanism of action and physical properties, researchers may encounter the following challenges:
-
Fluorescence Interference: this compound's intrinsic fluorescence can interfere with assays that use fluorescent readouts, leading to high background or false-positive signals.
-
Solubility Issues: Like many small molecules, this compound may have limited solubility in aqueous solutions, which can lead to precipitation and inconsistent results.
-
DNA Staining Artifacts: As a DNA intercalator, this compound can compete with or alter the binding of DNA-staining dyes used in cell cycle and apoptosis assays.
-
Off-Target Effects: While its primary target is topoisomerase II, like other kinase inhibitors, off-target effects on other cellular kinases are possible.
Q4: How should I prepare and store this compound stock solutions?
A4: For the parent compound, ellipticine hydrochloride, it is soluble in organic solvents like DMSO and DMF at approximately 10 mg/mL and in ethanol at about 1 mg/mL.[3] It is sparingly soluble in aqueous buffers.[3] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%). Aqueous solutions of ellipticine are not recommended for long-term storage.[3] It is best to prepare fresh dilutions from the DMSO stock for each experiment and store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Troubleshooting Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo)
| Observed Problem | Potential Cause | Recommended Solution |
| High background in colorimetric assays (MTT/MTS) | This compound may directly reduce the tetrazolium salt or interfere with absorbance readings. | Run a "compound only" control (this compound in media without cells) to check for direct effects on the assay reagents. If interference is observed, consider using a non-colorimetric assay like an ATP-based assay (e.g., CellTiter-Glo). |
| Inconsistent IC50 values | 1. Compound Precipitation: this compound may be precipitating at higher concentrations in the cell culture medium. 2. Variable Incubation Times: The cytotoxic effect of topoisomerase II inhibitors is often cell cycle-dependent and time-dependent. | 1. Visually inspect the wells for any signs of precipitation. Prepare serial dilutions carefully and ensure the final DMSO concentration is consistent and non-toxic. 2. Standardize the incubation time across all experiments. For topoisomerase II inhibitors, a longer incubation (e.g., 48-72 hours) may be necessary to observe the full effect. |
| Low potency (high IC50 value) | 1. Cell line resistance: The cell line may have high expression of drug efflux pumps or low expression of topoisomerase II. 2. Compound degradation: this compound may be unstable in the cell culture medium over long incubation periods. | 1. Choose a cell line known to be sensitive to topoisomerase II inhibitors or screen a panel of cell lines. 2. Minimize the exposure of this compound solutions to light. Consider refreshing the media with fresh compound for long-term experiments. |
Troubleshooting Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
| Observed Problem | Potential Cause | Recommended Solution |
| Unusual Propidium Iodide (PI) Staining Pattern | This compound, as a DNA intercalator, can interfere with the binding of PI to DNA, potentially leading to inaccurate quantification of late apoptotic/necrotic cells. | 1. Include a compensation control with cells treated with this compound alone (unstained with Annexin V/PI) to assess its fluorescence in the channels used for PI and Annexin V detection. 2. Consider using an alternative viability dye that does not bind via intercalation, such as a fixable viability dye that binds to amines. |
| High percentage of Annexin V positive cells at early time points | This compound may be causing rapid membrane disruption at the concentration used, leading to necrosis rather than apoptosis. | Perform a dose-response and time-course experiment to identify a concentration and time point where the apoptotic pathway is induced without causing widespread necrosis. |
| No significant increase in apoptosis | 1. Incorrect timing of analysis: The peak of apoptosis may occur at a different time point. 2. Cell cycle arrest: Cells may be arrested in the cell cycle without immediately undergoing apoptosis. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection. 2. Combine the apoptosis assay with a cell cycle analysis to determine if cells are accumulating in a specific phase. |
Troubleshooting Cell Cycle Assays (Flow Cytometry with DNA Dyes)
| Observed Problem | Potential Cause | Recommended Solution |
| Broad G2/M peak or distorted histogram | 1. Interference with DNA dye binding: As a DNA intercalator, this compound can compete with or alter the stoichiometry of DNA binding dyes like Propidium Iodide (PI) or DAPI. 2. This compound's intrinsic fluorescence: The compound's own fluorescence may bleed into the detection channel of the DNA dye. | 1. If possible, use a DNA dye with a different binding mechanism or spectral properties. Always include an unstained, this compound-treated control to assess its contribution to the fluorescence signal. 2. Use appropriate compensation controls. Analyze a sample of cells treated with this compound but without the DNA dye to determine its fluorescence spectrum and set up proper compensation. |
| No clear G2/M arrest observed | 1. Suboptimal concentration: The concentration of this compound may be too low to induce a significant cell cycle block. 2. Inappropriate time point: The cell cycle arrest may be transient or occur at a later time point. | 1. Perform a dose-response experiment to find a concentration that effectively induces cell cycle arrest without causing immediate, widespread cell death. 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of G2/M accumulation. |
| Increased sub-G1 peak without a clear G2/M arrest | The concentration of this compound used may be too high, causing rapid induction of apoptosis and DNA fragmentation, which masks the cell cycle arrest. | Reduce the concentration of this compound to a level that allows for the observation of cell cycle effects before widespread apoptosis occurs. |
Quantitative Data
Table 1: Solubility of Ellipticine (Parent Compound of this compound)
| Solvent | Approximate Solubility |
| DMSO | ~10 mg/mL |
| DMF | ~10 mg/mL |
| Ethanol | ~1 mg/mL |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
| Data for ellipticine hydrochloride.[3] |
Table 2: Reported IC50 Values for Ellipticine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.27 - 4.7 |
| HL-60 | Leukemia | 0.27 - 4.7 |
| CCRF-CEM | Leukemia | 0.27 - 4.7 |
| IMR-32 | Neuroblastoma | 0.27 - 4.7 |
| UKF-NB-3 | Neuroblastoma | 0.27 - 4.7 |
| UKF-NB-4 | Neuroblastoma | 0.27 - 4.7 |
| U87MG | Glioblastoma | 0.27 - 4.7 |
| Note: These values are for the parent compound, ellipticine, and may vary for this compound. The range reflects variability across different studies and experimental conditions.[3] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and untreated control wells.
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in diluted HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells with cold PBS and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained cells, single-stained cells) for setting up compensation and gates.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Fixation: Wash the cells with PBS, then fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Use the area and width parameters of the fluorescence signal to exclude cell doublets.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting fluorescence artifacts with this compound.
Caption: Experimental workflow for cell cycle analysis with this compound.
References
- 1. Monitoring uptake of ellipticine and its fluorescence lifetime in relation to the cell cycle phase by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Characterization of Gold Modified Liposomes with Antisense N-myc DNA Bound to the Magnetisable Particles with Encapsulated Anticancer Drugs (Doxorubicin, Ellipticine and Etoposide) [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
Technical Support Center: Retelliptine Instability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Retelliptine in long-term cell culture experiments. Given that this compound is an indole alkaloid, this guidance is based on the known behavior of this class of compounds in biological systems.
Troubleshooting Guide
Researchers may encounter variability in the effective concentration and activity of this compound over the course of long-term experiments. This is often attributable to the inherent instability of the compound in aqueous culture media. The following table summarizes potential issues, their causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Analytical Method for Verification |
| Decreased drug efficacy over time | Degradation of this compound in culture medium. | 1. Refresh media with freshly prepared this compound solution every 24-48 hours.[1] 2. Determine the half-life of this compound in your specific culture conditions to optimize the replenishment schedule. 3. Store stock solutions in appropriate solvent (e.g., DMSO) at -20°C or -80°C and protect from light.[2] | HPLC or UPLC-MS to quantify this compound concentration in the culture medium at different time points.[3] |
| High variability between replicate experiments | Inconsistent degradation rates due to minor variations in experimental setup (e.g., light exposure, temperature fluctuations). | 1. Standardize all experimental conditions meticulously. 2. Protect cultures from light by using amber-colored culture vessels or keeping plates in the dark. 3. Ensure precise and consistent timing of all experimental steps. | Perform parallel stability studies under different light and temperature conditions to identify critical parameters. |
| Appearance of unexpected cellular phenotypes | Formation of active or toxic degradation products. Indole alkaloids can degrade into various intermediates that may have their own biological effects.[4][5] | 1. Attempt to identify degradation products using LC-MS/MS. 2. If degradation products are identified, test their biological activity in separate experiments. 3. If significant bioactivity is found in degradation products, consider the use of a more stable analog if available. | LC-MS/MS to profile the culture medium for potential degradation products. |
| Precipitation of the compound in the medium | Poor solubility of this compound in aqueous culture medium, especially at higher concentrations. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%). 2. Prepare fresh dilutions from a concentrated stock solution immediately before use. 3. Visually inspect the medium for any signs of precipitation after adding this compound. | Dynamic light scattering (DLS) or visual inspection under a microscope. |
Frequently Asked Questions (FAQs)
Q1: What is the likely degradation pathway for this compound in cell culture?
A1: As an indole alkaloid, this compound is susceptible to oxidative degradation. The indole ring can be hydroxylated and subsequently cleaved. A probable degradation pathway involves the formation of intermediates such as indoxyl, isatin, and eventually anthranilate derivatives, which may undergo further modifications.[4][5][6] The exact pathway can be influenced by the specific components of the cell culture medium and cellular metabolic activity.
Q2: How can I prepare and store this compound to maximize its stability?
A2: For optimal stability, follow these guidelines:
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
-
Working Solutions: On the day of the experiment, dilute the stock solution to the final working concentration in pre-warmed cell culture medium. Add the working solution to the cells immediately after preparation.[1]
Q3: How often should I replace the culture medium containing this compound in a long-term experiment?
A3: The frequency of media changes depends on the stability of this compound in your specific experimental conditions. A general recommendation is to replace the medium with freshly prepared this compound every 24 to 48 hours.[1] To establish a more precise schedule, it is advisable to perform a stability study to determine the half-life of this compound in your cell culture system.
Q4: What are the best analytical methods to measure the concentration of this compound and its potential degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common and reliable methods for quantifying indole alkaloids like this compound in biological samples.[3] LC-MS/MS is particularly powerful for identifying and quantifying unknown degradation products.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
Objective: To determine the degradation kinetics of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Dispense the this compound-containing medium into multiple wells of a cell-free culture plate.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium from triplicate wells.
-
Immediately store the collected samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or UPLC-MS method.
-
Plot the concentration of this compound as a function of time to determine its degradation profile and half-life.
Protocol 2: Quantification of this compound in Cell Culture Samples by HPLC
Objective: To quantify the concentration of this compound in experimental samples.
Methodology:
-
Sample Preparation:
-
Collect cell culture supernatant at the desired time points.
-
Centrifuge the samples to remove any cells or debris.
-
Perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile to the supernatant.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for indole alkaloids. The specific gradient will need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (to be determined by UV-Vis spectroscopy).
-
Quantification: Generate a standard curve using known concentrations of a pure this compound standard. Calculate the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Visualizations
Caption: A potential oxidative degradation pathway for this compound.
Caption: Workflow for determining this compound stability.
Caption: Decision tree for troubleshooting this compound instability.
References
Technical Support Center: Interpreting Unexpected Results in Cell Cycle Analysis
Welcome to the technical support center for cell cycle analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during cell cycle experiments, particularly when investigating the effects of novel compounds like Retelliptine.
Frequently Asked Questions (FAQs)
Q1: My cell cycle data shows a single peak instead of distinct G1, S, and G2/M phases. What could be the issue?
A1: A single peak in your cell cycle analysis often indicates a problem with the staining protocol or the health of the cells. Here are a few potential causes and solutions:
-
Insufficient DNA Staining: The DNA dye (e.g., Propidium Iodide) concentration may be too low, or the incubation time might be too short. Ensure you are using the recommended concentration and incubate for at least 10-15 minutes.[1][2]
-
Presence of RNase: RNA can interfere with DNA staining. Ensure that RNase is included in your staining buffer to degrade any RNA present.
-
Cells are Not Proliferating: If your cells are quiescent (in G0) or not actively dividing, you will primarily see a G1 peak. Ensure your cells are in the exponential growth phase when harvested for the experiment.[1][3]
-
Flow Cytometer Settings: Incorrect voltage or threshold settings on the flow cytometer can lead to poor resolution. Use a positive control to set up the instrument correctly.[4]
Q2: I'm observing a high coefficient of variation (CV) in my G1 peak, making it difficult to resolve the different cell cycle phases.
A2: A high CV for the G1 peak indicates significant variation in the staining of the G1 population. To improve this:
-
Optimize Flow Rate: Running samples at a high flow rate can increase the CV. Use the lowest flow rate setting on your cytometer for better resolution.[1][2][5]
-
Gentle Cell Handling: Avoid vigorous vortexing or high-speed centrifugation, as this can damage cells and affect staining quality.[1]
-
Cell Aggregates: Clumped cells can lead to broadening of the peaks. Filter your cell suspension through a cell strainer before analysis.[1] You can also use doublet discrimination on the flow cytometer by plotting the area vs. the height or width of the fluorescence signal.[5]
Q3: After treatment with this compound, I see an increase in the sub-G1 peak. What does this signify?
A3: An increase in the sub-G1 population is often indicative of apoptosis or programmed cell death. During apoptosis, cellular DNA is fragmented, and these smaller DNA fragments will take up less DNA stain, resulting in a peak to the left of the G1 peak. To confirm apoptosis, you can perform additional assays such as Annexin V/PI staining or a TUNEL assay.
Q4: My treated cells seem to be arrested in the S phase, but I'm not sure if it's a true arrest or just a slowing of the cell cycle.
A4: Distinguishing between S-phase arrest and slowed progression requires further investigation.[6] One common method is a BrdU (Bromodeoxyuridine) incorporation assay. By pulse-labeling the cells with BrdU, a thymidine analog, you can specifically identify cells that are actively synthesizing DNA.[6] If cells are arrested in the S phase, they will not incorporate BrdU, whereas cells that are slowly progressing through the S phase will still show some level of BrdU incorporation.[6]
Troubleshooting Guides
Issue 1: High Percentage of Debris and Dead Cells
| Potential Cause | Troubleshooting Step |
| Harsh cell handling | Gently resuspend cell pellets. Avoid high-speed centrifugation and vigorous vortexing.[1] |
| Over-trypsinization of adherent cells | Use the minimum required concentration and incubation time for trypsin. Allow cells to recover in media for 30-45 minutes before staining.[4] |
| Compound cytotoxicity | Consider performing a dose-response and time-course experiment to find the optimal concentration and duration of this compound treatment. |
| Poor sample quality | Use freshly isolated cells whenever possible. If using frozen cells, ensure proper thawing and handling.[1] |
Issue 2: Inconsistent Staining Between Samples
| Potential Cause | Troubleshooting Step |
| Inaccurate cell numbers | Ensure the optimal cell concentration (around 1x10^6 cells/mL) for each sample.[1] |
| Inconsistent staining volumes | Use precise pipetting techniques to ensure each sample receives the same amount of staining solution. |
| Variation in incubation time | Incubate all samples for the same duration at the specified temperature. |
| Photobleaching of fluorescent dye | Protect stained samples from light and analyze them on the flow cytometer as soon as possible. |
Issue 3: Unexpected Shift in Cell Cycle Phases with this compound Treatment
| Potential Cause | Troubleshooting Step |
| Off-target effects of the compound | Review the literature for known off-target effects of this compound or similar compounds. Consider using a lower concentration or a more specific analog if available. |
| Cell line-specific response | The effect of a compound on the cell cycle can be cell-type dependent. Test the effect of this compound on a different cell line to see if the results are consistent. |
| Experimental artifacts | Ensure that the vehicle control (e.g., DMSO) is not affecting the cell cycle at the concentration used. |
| Data analysis errors | Re-evaluate your gating strategy in the flow cytometry analysis software to ensure you are accurately identifying the G1, S, and G2/M populations. |
Experimental Protocols
Protocol 1: Standard Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Preparation:
-
Harvest approximately 1x10^6 cells per sample.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[5]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a low flow rate.[5]
-
Use a bivariate plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.
-
Visualizations
Caption: A typical workflow for preparing and analyzing cells for cell cycle analysis by flow cytometry.
Caption: A logical flow diagram for troubleshooting common issues in cell cycle analysis experiments.
Caption: A simplified diagram of the cell cycle, highlighting key protein complexes that regulate progression and potential points of intervention for a compound like this compound.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 4. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing off-target effects of Retelliptine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Retelliptine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound (also known as SR 95325) is an indole alkaloid that was investigated as an antineoplastic agent.[1] Its precise mechanism of action has not been fully elucidated in the public domain, and it is considered to have an undefined mechanism.[1] As an antineoplastic agent, it is presumed to interfere with cellular processes critical for cancer cell growth and proliferation. For the purposes of this guide, we will consider a hypothetical primary target, "Target Kinase A," a protein involved in a pro-survival signaling pathway, and a common off-target, "Off-Target Kinase B."
Q2: What are "off-target" effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects are unintended interactions between a drug and cellular components other than its primary target. These effects can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's therapeutic potential. Minimizing off-target effects is crucial for accurately assessing the biological function of the intended target and the true efficacy of the drug.
Q3: What are the initial steps I should take to minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Perform Dose-Response Experiments: Determine the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use Appropriate Controls: Include positive and negative controls in your assays to ensure the observed effects are specific to this compound's action on its target.
-
Optimize Treatment Duration: Limit the exposure time of cells to this compound to the minimum necessary to observe the on-target effect, as prolonged exposure can increase the likelihood of off-target activities.[2][3]
Q4: How can I distinguish between on-target and off-target effects of this compound?
A4: Several strategies can be employed:
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another inhibitor that targets the same primary protein but has a different chemical structure.
-
Rescue Experiments: If this compound's effect is on-target, it should be reversible by overexpressing a drug-resistant mutant of the target protein.
-
Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce the expression of the intended target. If the cellular effects of this compound are diminished in these models, it confirms on-target activity.
Troubleshooting Guides
Problem 1: High Cell Toxicity at Concentrations Expected to be On-Target
Symptom: You observe significant cell death in your cellular assay at a concentration of this compound that you believe should be selective for "Target Kinase A."
| Potential Cause | Suggested Solution |
| Off-Target Toxicity | The observed cell death may be due to this compound inhibiting one or more essential off-targets. |
| Incorrect Concentration | The IC50 value for your specific cell line may be lower than reported in other systems. |
| Solvent Toxicity | The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. |
| Cell Line Sensitivity | Your chosen cell line may be particularly sensitive to the inhibition of the target pathway or to off-target effects. |
Detailed Troubleshooting Steps:
-
Re-evaluate the Dose-Response: Perform a more granular dose-response curve, starting from a much lower concentration.
-
Run a Viability Assay: Use a sensitive cell viability assay (e.g., CellTiter-Glo®) to determine the precise concentration at which toxicity occurs.
-
Control for Solvent Effects: Run a vehicle-only control series with varying concentrations of the solvent to rule out its toxicity.
-
Compare with a Known On-Target Phenotype: If possible, use a positive control (e.g., a known activator or inhibitor of the downstream pathway) to confirm the expected on-target phenotype occurs at non-toxic concentrations.
Problem 2: Inconsistent or Non-Reproducible Results Between Experiments
Symptom: The results of your cellular assays with this compound vary significantly between replicates or different experimental runs.
| Potential Cause | Suggested Solution |
| Compound Instability | This compound may be degrading in your cell culture medium or under your storage conditions. |
| Cell Culture Variability | Inconsistent cell passage number, confluency, or cell health can lead to variable responses. |
| Assay Technique | Minor variations in incubation times, reagent additions, or measurement techniques can introduce variability. |
Detailed Troubleshooting Steps:
-
Aliquot the Compound: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Standardize Cell Culture: Maintain a strict protocol for cell culture, including passage number limits and seeding density.
-
Automate Where Possible: Use multichannel pipettes or automated liquid handlers for reagent addition to improve consistency.
-
Include Internal Controls: Use reference wells on each plate to normalize the data and account for plate-to-plate variation.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the concepts of on-target and off-target activity.
Table 1: Hypothetical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Target Kinase A | 50 | In vitro Kinase Assay |
| Off-Target Kinase B | 500 | In vitro Kinase Assay |
| Off-Target Kinase C | 2,500 | In vitro Kinase Assay |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Cell Line | On-Target Effect (nM) | Off-Target Effect (nM) |
| Cell Line X | 50 - 150 | > 1000 |
| Cell Line Y | 100 - 300 | > 1500 |
| Cell Line Z | 25 - 100 | > 800 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to measure cell viability in response to this compound treatment.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Target Kinase A Pathway Activation
This protocol is used to assess the phosphorylation status of a downstream effector of "Target Kinase A."
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated form of the downstream target)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-old PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected cell death.
References
Technical Support Center: Validating the Specificity of Retelliptine for Topoisomerase II
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of Retelliptine for Topoisomerase II (Topo II). It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Topoisomerase II inhibitors like this compound? A1: Type II topoisomerases (Topo II) are essential enzymes that manage DNA topology by creating transient double-strand breaks to allow another DNA segment to pass through, after which the break is resealed.[1] Topo II inhibitors, often categorized as "poisons," act by stabilizing the "cleavage complex," a reaction intermediate where the enzyme is covalently bound to the cleaved DNA.[1][2] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][3]
Q2: Why is it critical to validate the specificity of this compound for Topoisomerase II? A2: Validating specificity is crucial to ensure that the observed cellular effects are due to the inhibition of Topo II and not off-target interactions. Off-target binding is a significant cause of toxicity and can lead to misleading interpretations of experimental results.[4][5] Demonstrating high specificity for Topo II over other enzymes, particularly Topoisomerase I (Topo I), is essential for developing a viable therapeutic candidate with a clear mechanism of action and a predictable safety profile.[3]
Q3: What are the main differences between Topoisomerase I and Topoisomerase II that can be exploited for specificity assays? A3: The key differences are in their mechanism and energy requirements.
-
Mechanism: Topo I creates single-strand breaks, while Topo II creates double-strand breaks.[2][3]
-
Substrate: Topo II can uniquely decatenate (unlink) intertwined DNA circles, a function Topo I cannot perform. This property is the basis for the highly specific Topo II decatenation assay.[6][7]
-
Cofactors: Topo II activity is dependent on ATP hydrolysis, whereas Topo I activity is ATP-independent.[3][8]
Q4: What are the two isoforms of Topoisomerase II, and should I test this compound against both? A4: Mammalian cells have two Topo II isoforms, alpha (Topo IIα) and beta (Topo IIβ). They are regulated independently and can differ in their responsiveness to inhibitors.[2] For a comprehensive specificity profile, it is highly recommended to test this compound against both isoforms, as differential inhibition may have implications for efficacy and toxicity.
Q5: Beyond biochemical assays, what methods can confirm this compound engages Topo II inside cells? A5: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a physiological context.[9][10] CETSA measures the thermal stabilization of a target protein upon ligand (drug) binding.[11][12] If this compound binds to Topo II in cells, the Topo II-Retelliptine complex will be more resistant to heat-induced denaturation than the unbound protein. This provides direct evidence of target engagement in a cellular environment.[9][12]
Experimental Validation Workflow
A systematic approach is essential for robustly validating the specificity of this compound. The workflow below outlines the key stages, from initial biochemical screening to in-cell validation and off-target profiling.
Caption: A stepwise workflow for validating the specificity of this compound.
Key Experimental Protocols
Protocol 1: Topoisomerase II DNA Decatenation Assay
This assay is the gold standard for measuring Topo II-specific activity, as Topo I cannot decatenate intertwined DNA circles.[6][7] The assay measures the release of circular DNA monomers from a large, catenated network of kinetoplast DNA (kDNA).
Materials:
-
Purified human Topo IIα or Topo IIβ
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye: 40% Sucrose, 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5 mg/mL Bromophenol Blue
-
Nuclease-free water
-
1% Agarose gel in TAE or TBE buffer
Procedure:
-
On ice, prepare a series of 1.5 mL microcentrifuge tubes. For each reaction, create a master mix containing 2 µL of 10x Topo II Assay Buffer and 200 ng of kDNA.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the respective tubes.
-
Add nuclease-free water to bring the volume to 17 µL.
-
Add 2 µL of 10 mM ATP to each tube.
-
Initiate the reaction by adding 1 µL of purified Topo II enzyme (e.g., 1-5 units). The final reaction volume is 20 µL.
-
Incubate the reactions for 30 minutes at 37°C.
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the entire sample onto a 1% agarose gel and perform electrophoresis (e.g., 2-3 hours at 5-10 V/cm).[6]
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or a safe alternative), destain, and visualize under UV light.
Expected Results:
-
No Enzyme Control: A single band of kDNA will remain in the loading well.
-
Enzyme + Vehicle Control: Decatenated DNA mini-circles will migrate into the gel as distinct bands.
-
Enzyme + this compound: Inhibition will be observed as a dose-dependent decrease in the intensity of the decatenated mini-circle bands and an increase in the kDNA band in the well.
Protocol 2: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Topo I to relax supercoiled plasmid DNA. It is used as a counter-screen to determine the selectivity of this compound for Topo II.
Materials:
-
Purified human Topo I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 500 µg/mL BSA
-
This compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye
-
Nuclease-free water
-
0.8% Agarose gel in TAE or TBE buffer
Procedure:
-
On ice, prepare reactions in microcentrifuge tubes. Each 20 µL reaction should contain 2 µL of 10x Topo I Assay Buffer and 0.5 µg of supercoiled plasmid DNA.
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Add nuclease-free water to adjust the volume.
-
Initiate the reaction by adding purified Topo I enzyme.
-
Incubate for 30 minutes at 37°C. Note: This reaction is ATP-independent.[8][13]
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load samples onto a 0.8% agarose gel and perform electrophoresis.
-
Stain, destain, and visualize the gel.
Expected Results:
-
No Enzyme Control: The fast-migrating supercoiled DNA band will be prominent.
-
Enzyme + Vehicle Control: The supercoiled DNA will be converted to a series of slower-migrating relaxed topoisomers.
-
Enzyme + this compound: If this compound inhibits Topo I, a dose-dependent persistence of the supercoiled DNA band will be observed. High specificity for Topo II would mean minimal effect in this assay.
Data Hub: Specificity Profile of this compound
The following tables summarize illustrative quantitative data for this compound. Note: The data presented below is for illustrative purposes only and is intended to represent a favorable specificity profile for a Topo II-targeted agent.
Table 1: Inhibitory Potency (IC₅₀) of this compound in Biochemical Assays
| Target Enzyme | Assay Type | This compound IC₅₀ (µM) |
|---|---|---|
| Human Topoisomerase IIα | DNA Decatenation | 0.85 |
| Human Topoisomerase IIβ | DNA Decatenation | 1.20 |
| Human Topoisomerase I | DNA Relaxation | > 100 |
Table 2: Cellular Target Engagement and Potency
| Assay Type | Cell Line | Parameter | This compound EC₅₀ (µM) |
|---|---|---|---|
| CETSA | K562 | Target Engagement (Topo IIα) | 1.5 |
| Proliferation Assay | K562 | Anti-proliferative Activity | 1.8 |
Troubleshooting Guide
Common Experimental Issues
Q: My positive control (enzyme only, no drug) shows no Topo II decatenation activity. What went wrong? A: This points to an issue with the reaction components or enzyme integrity.
-
Degraded ATP: ATP is essential for Topo II activity.[14] Ensure your ATP stock is fresh and has not undergone multiple freeze-thaw cycles. Consider adding extra ATP to a test reaction.[14]
-
Loss of Enzyme Activity: The enzyme may have degraded. Use a fresh aliquot or test a higher concentration of the enzyme.[6][13]
-
Incorrect Buffer: Double-check the composition and pH of your assay buffer. Divalent cations (Mg²⁺) are required.[13]
Q: My Topo I relaxation assay shows inhibition even with the DMSO vehicle control. Why? A: High concentrations of DMSO can have an inhibitory effect on topoisomerase enzymes.[15]
-
Reduce DMSO Concentration: Aim for a final DMSO concentration of ≤1% (v/v) in your assay.[15]
-
Run a DMSO Titration: Always run an enzyme titration in the presence of the final DMSO concentration you plan to use to establish a true baseline activity before testing your compound.[15]
Q: My gel electrophoresis results are difficult to interpret. The bands are smeared or in unexpected positions. A: This can be caused by nuclease contamination or intercalators in the gel system.
-
Nuclease Contamination: If you see an increase in nicked (open-circular) or linear DNA, your enzyme or buffers may be contaminated with nucleases.[8][14] Use fresh, nuclease-free reagents.
-
Intercalator Contamination: If gel tanks or buffers are contaminated with intercalators (e.g., ethidium bromide from previous runs), it can alter the migration of DNA topoisomers, causing relaxed DNA to run similarly to supercoiled DNA.[8][15] Thoroughly clean all electrophoresis equipment.[15]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common topoisomerase assay issues.
Understanding the Mechanism
Topoisomerase II changes DNA topology through a coordinated, ATP-dependent catalytic cycle. This compound is hypothesized to act as a "poison" by trapping the enzyme in the cleavage complex state, preventing DNA re-ligation.
Caption: The Topo II catalytic cycle and its interruption by this compound.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of dual topoisomerase I and II inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. revvity.co.jp [revvity.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. inspiralis.com [inspiralis.com]
Technical Support Center: Improving the Bioavailability of Retelliptine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Retelliptine. Given the limited publicly available data on this compound, this guide also draws on information regarding its parent compound, ellipticine, and general strategies for improving the bioavailability of poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a derivative of the anti-cancer agent ellipticine. It functions as a topoisomerase II inhibitor, intercalating with DNA and inducing cell cycle arrest and apoptosis.[1] Like many ellipticine derivatives, this compound is understood to be a poorly water-soluble compound.[2] This low aqueous solubility can significantly limit its oral bioavailability, leading to low and variable drug exposure in in vivo experiments, which can compromise the reliability and reproducibility of study results.
Q2: What are the primary mechanisms by which this compound exerts its anti-cancer effects?
This compound's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA supercoiling during replication and transcription.[1] By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of DNA double-strand breaks.[3][4] This DNA damage triggers downstream signaling pathways that can result in cell cycle arrest, typically at the G2/M phase, and programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][5][6]
Q3: Are there any known pharmacokinetic parameters for this compound?
Q4: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve dissolution rate. Techniques include micronization and nanosuspension.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution.
-
Complexation: The use of complexing agents, such as cyclodextrins, can increase the aqueous solubility of a drug by encapsulating the hydrophobic molecule within its cavity.
-
Lipid-Based Formulations: Formulating the drug in lipids, oils, surfactants, and co-solvents can improve its solubilization and absorption. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and solid lipid nanoparticles.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in plasma concentrations of this compound between subjects. | Poor and erratic absorption due to low aqueous solubility. | 1. Improve Drug Solubilization: Consider formulating this compound using a method known to enhance the bioavailability of poorly soluble drugs. Start with a simple co-solvent system or a surfactant-based formulation. 2. Particle Size Reduction: If the issue persists, investigate micronization or the preparation of a nanosuspension of the this compound drug substance. |
| Low or undetectable plasma concentrations of this compound after oral administration. | Insufficient drug dissolution in the gastrointestinal tract and/or significant first-pass metabolism. | 1. Advanced Formulation: Move to more advanced formulation strategies such as solid dispersions with a hydrophilic polymer or lipid-based formulations like SEDDS. 2. Route of Administration: For initial efficacy studies where oral bioavailability is a significant hurdle, consider intraperitoneal (IP) or intravenous (IV) administration to ensure adequate systemic exposure. |
| Precipitation of this compound in aqueous buffers or cell culture media. | The aqueous solubility of this compound is exceeded. | 1. Use of Co-solvents: Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration of the organic solvent in the aqueous medium is low (typically <0.5%) and compatible with the experimental system. 2. Formulation for In Vitro Use: For cell-based assays, consider using a formulation with a non-toxic surfactant or complexation with cyclodextrin to maintain solubility in the culture medium. |
| Inconsistent results in in vivo efficacy studies. | In addition to poor bioavailability, this could be related to the stability of the formulation. | 1. Formulation Stability Testing: Ensure that the chosen formulation is physically and chemically stable over the duration of the experiment. Check for any signs of drug precipitation or degradation in the dosing vehicle. 2. Dose-Response Study: Conduct a dose-response study to determine if a higher dose can overcome the low bioavailability and produce a consistent therapeutic effect. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Data Relevant to this compound and its Parent Compound, Ellipticine
| Parameter | This compound | Ellipticine (Formulated) |
| Molecular Formula | C₂₅H₃₂N₄O[1] | C₁₇H₁₄N₂ |
| Molecular Weight | 404.5 g/mol [1] | 246.31 g/mol |
| Aqueous Solubility | Data not publicly available (expected to be low) | Poorly soluble |
| Route of Administration | - | Intravenous (in a peptide complex)[7] |
| AUC (Area Under the Curve) | Data not available | Significantly increased with peptide complex vs. drug alone[7] |
| Cmax (Maximum Concentration) | Data not available | - |
| Tmax (Time to Cmax) | Data not available | - |
| Residence Time | Data not available | Prolonged with peptide complex[7] |
Note: The pharmacokinetic data for ellipticine is from a study using an intravenous formulation and is presented here for illustrative purposes to show the impact of formulation on drug exposure. This data is not for oral administration.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate of this compound.
-
Preparation of the Milling Slurry:
-
Disperse this compound powder (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v of a non-ionic surfactant like Tween 80 or a polymeric stabilizer like PVP K30).
-
The choice of stabilizer and its concentration should be optimized to prevent particle aggregation.
-
-
Wet Milling:
-
Transfer the slurry to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads of 0.1-0.5 mm diameter).
-
Mill at a controlled temperature (e.g., 4-10°C) for a specified duration (e.g., 2-8 hours). The milling time will need to be optimized.
-
-
Particle Size Analysis:
-
Periodically withdraw samples and measure the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., <200 nm) with a narrow polydispersity index is achieved.
-
-
Removal of Milling Media:
-
Separate the nanosuspension from the milling media by filtration or centrifugation at a low speed.
-
-
Characterization:
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
The nanosuspension can then be used directly for in vivo studies or further processed into a solid dosage form (e.g., by lyophilization).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the oral bioavailability of a new this compound formulation.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats (or another appropriate rodent model) for at least one week.
-
Divide the animals into groups (e.g., n=5 per group) for different formulations and a control group receiving the vehicle.
-
-
Dosing:
-
Administer the this compound formulation (e.g., nanosuspension or solid dispersion) orally via gavage at a predetermined dose.
-
For comparison of absolute bioavailability, an additional group would receive an intravenous (IV) dose of this compound (solubilized in a suitable vehicle).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Collect the blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life using non-compartmental analysis software.
-
Calculate the relative oral bioavailability of different formulations and the absolute bioavailability by comparing the oral AUC to the IV AUC.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. Pharmacokinetics of Peptide Mediated Delivery of Anticancer Drug Ellipticine | PLOS One [journals.plos.org]
- 8. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Retelliptine's Therapeutic Potential: A Comparative Analysis Against Established Topoisomerase II Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Retelliptine, an investigational antineoplastic agent, with other established Topoisomerase II inhibitors. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective evaluation of this compound's standing in the landscape of cancer therapeutics.
Introduction to this compound and Topoisomerase II Inhibition
This compound (also known by its developmental codes SR 95325 B and BD 84) is a synthetically derived indole alkaloid belonging to the ellipticine class of compounds. Ellipticine and its derivatives have been a subject of interest in oncology for their potential as anticancer agents. The primary mechanism of action for this class of compounds is the inhibition of Topoisomerase II, a critical nuclear enzyme that plays a pivotal role in DNA replication, transcription, and chromosome segregation.
Topoisomerase II inhibitors are broadly classified into two categories:
-
Topoisomerase II Poisons: These agents, such as the widely used etoposide and doxorubicin, stabilize the transient "cleavable complex" formed between Topoisomerase II and DNA. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
-
Topoisomerase II Catalytic Inhibitors: This group of inhibitors acts by interfering with the enzymatic activity of Topoisomerase II without stabilizing the cleavable complex. They can inhibit different steps of the catalytic cycle, such as ATP binding or DNA cleavage and re-ligation. Ellipticine and its derivatives, including this compound, are generally considered to be catalytic inhibitors that function through DNA intercalation.
While this compound underwent early clinical development, it is important to note that its development was discontinued, and as such, publicly available data on its efficacy is limited. A Phase I clinical trial of this compound Dihydrochloride (SR 95325 B) was conducted to determine its safety profile and recommended Phase II dose. However, in this initial study, no objective complete or partial responses were observed in the 15 patients treated.[1]
This guide will, therefore, draw comparisons based on the known properties of the ellipticine class of compounds and the available data for other well-established Topoisomerase II inhibitors.
Comparative Efficacy Data
Quantitative data on the in vitro cytotoxicity of this compound is scarce in publicly accessible literature. However, data from closely related ellipticine derivatives and commonly used Topoisomerase II inhibitors provide a basis for comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity (IC50) of Ellipticine Derivatives and Other Topoisomerase II Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Ellipticine Derivative | ||||
| Br-Ell-SO3Na | K562 | Chronic Myelogenous Leukemia | 35 | [2][3] |
| Etoposide | ||||
| A549 | Lung Carcinoma | 3.49 (72h) | [4] | |
| BEAS-2B | Normal Lung | 2.10 (72h) | [4] | |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 30.16 | [3] | |
| Doxorubicin | ||||
| BFTC-905 | Bladder Cancer | 2.3 (24h) | [2] | |
| MCF-7 | Breast Cancer | 2.5 (24h) | [2] | |
| HeLa | Cervical Cancer | 2.9 (24h) | [2] | |
| HepG2 | Hepatocellular Carcinoma | 12.2 (24h) | [2] | |
| Mitoxantrone | ||||
| MDA-MB-231 | Breast Carcinoma | 0.018 | [5] | |
| MCF-7 | Breast Carcinoma | 0.196 | [5] |
Note: IC50 values can vary significantly based on the cell line, exposure time, and assay method used. The data presented here is for comparative purposes.
Table 2: Comparative Inhibitory Activity against Human Topoisomerase IIα
| Compound | Concentration for Complete Inhibition of Decatenation | Classification | Citation |
| Ellipticine | >5000 µM | Catalytic Inhibitor | |
| ET-1 (Ellipticine Derivative) | 200–1000 µM | Catalytic Inhibitor | |
| ET-2 (Ellipticine Derivative) | 200–1000 µM | Catalytic Inhibitor | |
| Etoposide | Not Applicable (Poisons enhance cleavage) | Poison |
Mechanism of Action: A Visual Comparison
The distinct mechanisms of Topoisomerase II poisons and catalytic inhibitors are crucial for understanding their efficacy and potential side-effect profiles.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate Topoisomerase II inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, Etoposide) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Topoisomerase II DNA Relaxation/Decatenation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase II.
Principle: Topoisomerase II can relax supercoiled plasmid DNA or decatenate (unlink) kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles. The different DNA topologies (supercoiled, relaxed, decatenated) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA or kDNA, reaction buffer, and ATP.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Enzyme Addition: Purified human Topoisomerase IIα is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Electrophoresis: The reaction products are separated on an agarose gel.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light.
-
Analysis: Inhibition is determined by the persistence of the supercoiled or catenated DNA substrate and the reduction of the relaxed or decatenated product.
Conclusion
This compound, as an ellipticine derivative, belongs to the class of Topoisomerase II catalytic inhibitors. While direct comparative efficacy data for this compound is limited due to its discontinued development, the available information on related ellipticine compounds suggests a different mechanism of action and potentially a different efficacy and safety profile compared to the more common Topoisomerase II poisons like etoposide and doxorubicin. The provided data tables and experimental protocols offer a framework for researchers to contextualize the potential of novel Topoisomerase II inhibitors. Further investigation into the preclinical activity of this compound and its analogues would be necessary for a more definitive comparison.
References
- 1. Phase I study of this compound dihydrochloride (SR 95325 B) using a single two-hour intravenous infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Retelliptine and PARP Inhibitors in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, the strategic combination of targeted agents is paramount to overcoming resistance and enhancing efficacy. This guide provides a comprehensive evaluation of the hypothesized synergistic effects between Retelliptine, a topoisomerase II inhibitor, and the class of drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors. While direct preclinical or clinical data for this specific combination is not yet available, this document extrapolates from the known mechanisms of each agent to build a strong scientific rationale for their combined use. We present potential experimental frameworks and expected outcomes to guide future research in this promising area.
Understanding the Agents: Mechanisms of Action
This compound: A DNA Damaging Agent
This compound is an ellipticine derivative that functions as a topoisomerase II inhibitor and a DNA intercalating agent.[1][2] Its primary mechanism of action involves the following steps:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix.
-
Topoisomerase II Inhibition: By binding to the topoisomerase II-DNA complex, this compound prevents the re-ligation of double-strand breaks that are transiently created by the enzyme during DNA replication and transcription.[1][2]
-
Induction of DNA Double-Strand Breaks (DSBs): The stabilization of the topoisomerase II-DNA cleavage complex leads to the accumulation of persistent DSBs.
-
Cell Cycle Arrest and Apoptosis: The overwhelming DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces programmed cell death (apoptosis).[2]
PARP Inhibitors: Disrupting DNA Repair
PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations. Their mechanism involves:
-
Inhibition of Single-Strand Break Repair: PARP enzymes are crucial for the detection and repair of DNA single-strand breaks (SSBs). PARP inhibitors block this function.
-
PARP Trapping: Some PARP inhibitors not only inhibit the catalytic activity of PARP but also "trap" the PARP enzyme on the DNA at the site of the SSB.
-
Conversion to Double-Strand Breaks: During DNA replication, unrepaired SSBs are converted into more cytotoxic DSBs.
-
Synthetic Lethality: In cancer cells with a compromised HR pathway (e.g., BRCA-mutated), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.
The Rationale for Synergy: A Two-Pronged Attack on Cancer Cell DNA
The combination of this compound and a PARP inhibitor is hypothesized to create a powerful synergistic effect by simultaneously inducing and preventing the repair of different types of DNA damage. This dual assault is expected to be more effective than either agent alone, particularly in cancer cells that may not have a pre-existing HR deficiency.
dot
References
Validating the Anticancer Effects of Retelliptine in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Retelliptine, an investigational anticancer agent, within the context of patient-derived xenograft (PDX) models. While specific quantitative data from direct comparative studies of this compound in PDX models is not publicly available in the literature reviewed, this document outlines its validated mechanism of action, offers a framework for its evaluation, and presents detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to this compound and Patient-Derived Xenografts
This compound belongs to the ellipticine class of anticancer compounds. Ellipticines are known to exert their cytotoxic effects through a dual mechanism: DNA intercalation and inhibition of topoisomerase II.[1][2][3][4][5] This mode of action disrupts DNA replication and repair, ultimately leading to cancer cell death.
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a superior preclinical platform. They are recognized for preserving the histological and genetic characteristics of the original tumor, offering a more accurate prediction of clinical responses to novel therapies compared to traditional cell line-derived xenografts.
Proposed Mechanism of Action of this compound
The primary mechanism of action for ellipticine derivatives like this compound involves the disruption of fundamental cellular processes required for cancer cell proliferation.
-
DNA Intercalation: this compound's planar structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the binding of proteins required for transcription and replication.
-
Topoisomerase II Inhibition: By intercalating into the DNA, this compound can stabilize the complex formed between DNA and topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication. Inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[1][2][3]
A Framework for Comparative Efficacy Studies in PDX Models
Due to the absence of direct comparative quantitative data for this compound in the public domain, we propose a robust experimental framework for its evaluation against standard-of-care and other investigational agents in relevant PDX models.
Table 1: Hypothetical Data Structure for Comparative Efficacy of this compound in HNSCC PDX Models
| Treatment Group | PDX Model ID | Tumor Growth Inhibition (%) | Tumor Volume Change (mm³) | Overall Survival (Days) |
| Vehicle Control | HNSCC-001 | 0 | +500 | 30 |
| This compound | HNSCC-001 | Data Point | Data Point | Data Point |
| Cisplatin | HNSCC-001 | Data Point | Data Point | Data Point |
| Cetuximab | HNSCC-001 | Data Point | Data Point | Data Point |
| Vehicle Control | HNSCC-002 | 0 | +600 | 28 |
| This compound | HNSCC-002 | Data Point | Data Point | Data Point |
| Cisplatin | HNSCC-002 | Data Point | Data Point | Data Point |
| Cetuximab | HNSCC-002 | Data Point | Data Point | Data Point |
This table is a template. Researchers would populate this with their experimental data.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the use of PDX models in preclinical anticancer drug evaluation.
Establishment and Propagation of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board (IRB) approval.
-
Implantation: A small fragment (approximately 3x3 mm) of the viable tumor tissue is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is excised. The tumor is then sectioned for reimplantation into new host mice for cohort expansion, as well as for cryopreservation and molecular analysis.
In Vivo Drug Efficacy Study
-
Cohort Establishment: Once tumors in the expanded cohort reach a volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration: this compound and comparator agents are formulated in appropriate vehicles. Dosing and schedule are determined based on prior maximum tolerated dose (MTD) studies. Administration can be via various routes (e.g., intraperitoneal, oral gavage, intravenous) depending on the drug's properties.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100%.
-
Tumor Volume Change: Individual tumor volumes are tracked over time.
-
Overall Survival: The time from the start of treatment to a predetermined endpoint (e.g., tumor volume exceeding 2000 mm³ or signs of morbidity).
-
-
Toxicity Monitoring: Animal body weight is monitored twice weekly as an indicator of systemic toxicity.
Pharmacodynamic and Biomarker Analysis
-
Tissue Collection: At the end of the study, or at specified time points, tumors are harvested. A portion is flash-frozen for molecular analysis, and another portion is fixed in formalin for immunohistochemistry (IHC).
-
Immunohistochemistry: IHC can be used to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and specific pathway modulation (e.g., phosphorylation status of key signaling proteins).
-
Western Blotting and RT-qPCR: These techniques can be used to quantify changes in protein and gene expression levels of targets downstream of topoisomerase II inhibition and DNA damage response pathways.
Conclusion and Future Directions
While direct comparative efficacy data for this compound in PDX models is currently limited in the public literature, its classification as an ellipticine derivative provides a strong rationale for its investigation as a DNA intercalator and topoisomerase II inhibitor. The experimental framework provided here offers a comprehensive approach for researchers to validate its anticancer effects in a robust and clinically relevant preclinical setting. Future studies should focus on generating quantitative data to benchmark this compound's efficacy against standard-of-care agents in a panel of well-characterized PDX models representing various cancer subtypes. Such studies will be crucial in determining the potential clinical utility of this compound and identifying patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of DNA Adducts by Ellipticine and Its Micellar Form in Rats — A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety Profile of Retelliptine: A Comparative Analysis in Normal Versus Cancer Cells
Initial searches for "Retelliptine" did not yield specific information on this particular compound. The following guide is a template demonstrating how such a comparative analysis would be structured, drawing on established methodologies and data presentation formats used in preclinical drug development. Should "this compound" be a novel or proprietary compound, the experimental data would need to be generated and substituted into the framework below.
This guide provides a comprehensive framework for evaluating the differential effects of a hypothetical anti-cancer agent, termed this compound, on normal and cancerous cells. The objective is to delineate the therapeutic window and safety profile of the compound, a critical step in preclinical drug development. The methodologies, data presentation, and pathway analyses are based on standard practices in cellular and molecular toxicology.
Comparative Cytotoxicity
A primary indicator of a drug's therapeutic potential is its selective cytotoxicity towards cancer cells while sparing normal, healthy cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Comparative IC50 Values of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Tissue of Origin | Cell Type | This compound IC50 (µM) |
| Cancer | |||
| MCF-7 | Breast | Cancer | Data to be determined |
| A549 | Lung | Cancer | Data to be determined |
| HeLa | Cervical | Cancer | Data to be determined |
| Normal | |||
| MCF-10A | Breast | Normal | Data to be determined |
| BEAS-2B | Bronchial Epithelium | Normal | Data to be determined |
| HUVEC | Umbilical Vein | Normal | Data to be determined |
Experimental Protocol: MTT Assay for Cell Viability
The IC50 values are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT assay for determining cell viability.
Induction of Apoptosis
A desirable characteristic of an anti-cancer drug is the ability to induce programmed cell death, or apoptosis, specifically in tumor cells.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Early + Late) |
| Cancer | ||
| MCF-7 | IC50 value | Data to be determined |
| A549 | IC50 value | Data to be determined |
| Normal | ||
| MCF-10A | Equivalent to cancer IC50 | Data to be determined |
| BEAS-2B | Equivalent to cancer IC50 | Data to be determined |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
Apoptosis is commonly assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Signaling Pathway Analysis
Understanding the molecular mechanism of action is crucial for drug development. This involves identifying the signaling pathways that are differentially affected by this compound in normal and cancer cells.
Hypothetical Signaling Pathway Affected by this compound in Cancer Cells
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Protocol: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins), followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate.
Conclusion
The comprehensive assessment of this compound's effects on normal versus cancer cells through cytotoxicity assays, apoptosis detection, and signaling pathway analysis will provide critical insights into its therapeutic potential and safety profile. A significant difference in the IC50 values between cancer and normal cells, coupled with selective induction of apoptosis in cancer cells, would indicate a favorable therapeutic window. Further preclinical studies, including in vivo animal models, would be necessary to validate these in vitro findings.
Preclinical Data on Retelliptine Efficacy Remains Largely Undisclosed
Attempts to compile a comprehensive comparison guide on the preclinical efficacy of Retelliptine, an ellipticine derivative once under investigation as an antineoplastic agent, have been hampered by a significant lack of publicly available data. Despite indications of potent antitumor activity in early studies, detailed quantitative results and specific experimental protocols from preclinical evaluations are not readily accessible in published literature.
This compound, also known as SR 95325 B, was developed by Sanofi-Synthelabo and is classified as an indole alkaloid.[1] Its development was discontinued around 1994.[1] The primary mechanism of action attributed to this compound is the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. By intercalating with DNA, this compound is believed to stabilize the DNA-topoisomerase II complex, leading to double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.
While a Phase I clinical trial of this compound dihydrochloride was conducted, the published abstract notes that the drug demonstrated "a very high level of antitumor activity in resistant murine solid tumor models." However, the specific preclinical studies detailing this activity, including the tumor models used, dosing regimens, and quantitative measures of efficacy such as tumor growth inhibition or IC50 values, are not described in the available documentation.
The scarcity of detailed preclinical data prevents a thorough, evidence-based comparison of this compound's efficacy against other topoisomerase II inhibitors or alternative cancer therapies. Without access to the original study reports or publications, a quantitative analysis and the creation of detailed experimental workflows and signaling pathway diagrams as requested are not feasible.
Mechanism of Action: Topoisomerase II Inhibition
The proposed mechanism of action for this compound is centered on its function as a topoisomerase II inhibitor. This mechanism is shared by several established chemotherapeutic agents. The following diagram illustrates the general signaling pathway affected by such inhibitors.
Caption: General mechanism of Topoisomerase II inhibition by agents like this compound.
Conclusion
For researchers, scientists, and drug development professionals, the case of this compound highlights the challenges in evaluating discontinued investigational drugs. While early reports suggested significant preclinical potential, the absence of detailed, publicly accessible data makes it impossible to conduct a thorough comparative analysis of its efficacy. The information available confirms its classification as a topoisomerase II inhibitor, but the critical quantitative data from preclinical studies remains elusive. Therefore, a direct comparison with other therapeutic alternatives cannot be objectively performed at this time.
References
Safety Operating Guide
Personal protective equipment for handling Retelliptine
Essential Safety and Handling Guide for Retelliptine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on best practices for handling potent, small molecule antineoplastic compounds and draws upon safety information for similar research chemicals. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for operations and disposal to ensure laboratory safety and build trust in chemical handling protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Double-gloving with nitrile gloves | Lab coat with tight cuffs | NIOSH-approved respirator (e.g., N95) |
| Solution Preparation | Chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant lab coat or gown | In a certified chemical fume hood |
| In Vitro / In Vivo Experiments | Safety glasses or goggles | Nitrile gloves | Lab coat | As determined by risk assessment |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant gown and shoe covers | As required by the specific disposal procedure |
Engineering Controls and Work Practices
-
Ventilation: All work involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
Handling and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
-
Transporting: When transporting this compound within the laboratory, use a secondary, shatterproof container.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
-
Minor Spills (in a fume hood):
-
Decontaminate the area with an appropriate solvent.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area again with a decontaminating solution.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others in the vicinity and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Await the arrival of trained emergency response personnel.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated PPE: Dispose of as hazardous waste in a designated container.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Quantitative Data Summary
The following table provides example exposure limits for a similar compound, Trelagliptin, and should be used for illustrative purposes only. Actual exposure limits for this compound have not been established.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | Not Established | - |
| LD50 (Oral, Rat) | >2000 mg/kg (Trelagliptin) | Trelagliptin SDS |
Visual Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
